4-Prenyloxyresveratrol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-12(2)3-8-16-18(22)9-13(10-19(16)23)4-5-14-6-7-15(20)11-17(14)21/h3-7,9-11,20-23H,8H2,1-2H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHGVKWVMWWVQZ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415184 | |
| Record name | 4'-Prenyloxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
69065-16-3 | |
| Record name | 4-Prenyloxyresveratrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69065-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Prenyloxyresveratrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
196 - 197 °C | |
| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 4-Prenyloxyresveratrol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on 4-prenyloxyresveratrol is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known properties of its parent compound, resveratrol, and other prenylated or O-alkylated derivatives. The information herein is intended to serve as a foundational resource to guide future research and development efforts.
Introduction
This compound is a derivative of resveratrol, a well-studied stilbenoid known for its diverse pharmacological activities. The introduction of a prenyl group to the 4'-hydroxyl position of resveratrol is a strategic modification aimed at potentially enhancing its biological properties. Prenylation, the attachment of a hydrophobic prenyl group, is known to influence the lipophilicity, membrane permeability, and target interactions of parent compounds, often leading to improved efficacy. This guide delves into the anticipated core properties of this compound, drawing comparisons with resveratrol and other relevant derivatives.
Chemical and Physical Properties
| Property | This compound (Predicted/Inferred) | Resveratrol (Experimental) | Reference/Justification |
| Molecular Formula | C₁₉H₂₀O₃ | C₁₄H₁₂O₃ | Based on chemical structure. |
| Molecular Weight | 296.36 g/mol | 228.24 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | Not available | 253-255 | Data for resveratrol is well-established. The melting point of this compound would require experimental determination. |
| Solubility | Predicted to have low aqueous solubility but good solubility in organic solvents like DMSO and ethanol. | Water: ~3 mg/100 mL; Soluble in ethanol, DMSO. | Prenylation increases lipophilicity, likely decreasing aqueous solubility while enhancing solubility in nonpolar solvents. A supplier notes solubility in DMSO. |
| LogP | Predicted to be higher than resveratrol. | 3.1 | The addition of the hydrocarbon prenyl group increases the compound's hydrophobicity. |
Biological Activities
The biological activities of this compound are anticipated to be modulated by the prenyl moiety, potentially leading to enhanced potency compared to resveratrol.
Anticancer Activity
Prenylation has been shown to increase the antiproliferative activities of resveratrol and its analogs against various cancer cell lines[1]. While specific IC₅₀ values for this compound are not available, data for C-prenylated resveratrol derivatives suggest a significant enhancement of anticancer effects.
Table of IC₅₀ Values for Antiproliferative Activity of Resveratrol and a C-Prenylated Derivative (for comparative purposes)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Resveratrol | PANC-1 (Pancreatic) | 78.3 ± 9.6 (48h) | [2] |
| Resveratrol | BxPC-3 (Pancreatic) | 76.1 ± 7.8 (48h) | [2] |
| 4-C-Prenyl Piceatannol | HepG₂ (Liver) | 12.71 ± 0.23 | [3] |
Note: The data for 4-C-Prenyl Piceatannol is for a C-prenylated derivative of a different stilbenoid and is provided to illustrate the potential effect of prenylation.
Anti-inflammatory Activity
Resveratrol is a known inhibitor of inflammatory pathways. The addition of a prenyl group may enhance the anti-inflammatory properties of this compound. Studies on other prenylated stilbenoids suggest they can inhibit key inflammatory mediators and signaling pathways such as NF-κB[4].
Antioxidant Activity
The antioxidant capacity of resveratrol is well-documented. While the core phenolic structure responsible for antioxidant activity is retained in this compound, the modification at the 4'-hydroxyl group may influence its radical scavenging ability. However, prenylated phenolics are generally reported to possess good antioxidant activities[1].
Pharmacokinetics
The pharmacokinetic profile of resveratrol is characterized by rapid metabolism and low bioavailability. O-alkylation, including prenylation, is a strategy employed to improve the metabolic stability and bioavailability of polyphenols.
| Parameter | This compound (Predicted) | Resveratrol (Experimental) | Reference/Justification |
| Bioavailability | Potentially higher than resveratrol. | < 1% | O-methylation of resveratrol has been shown to increase bioavailability. A similar trend is expected for O-prenylation. |
| Half-life (t₁/₂) | Potentially longer than resveratrol. | ~8–14 minutes (unconjugated) | Increased lipophilicity and protection of a key metabolic site may slow clearance. |
| Metabolism | Expected to undergo phase II metabolism (glucuronidation, sulfation) at the remaining free hydroxyl groups. The ether linkage may be more stable to cleavage than the free hydroxyl group of resveratrol. | Extensive first-pass metabolism via glucuronidation and sulfation. | General metabolic pathway for polyphenols. |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the basic properties of this compound.
Synthesis of this compound
A common method for the synthesis of O-prenylated phenols is the Williamson ether synthesis.
Protocol:
-
Dissolve resveratrol in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl groups.
-
Add prenyl bromide dropwise to the reaction mixture at room temperature. The reaction is typically stirred for several hours to overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent (typically 0.1 mM).
-
In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution to each well/cuvette.
-
Add an equal volume of the different concentrations of this compound solution to the respective wells/cuvettes.
-
Include a control containing the DPPH solution and the solvent only.
-
Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Cell Viability Assay (Antiproliferative Activity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Protocol:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare various concentrations of this compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
NF-κB Activation Assay (Anti-inflammatory Activity)
This can be assessed by measuring the nuclear translocation of the p65 subunit of NF-κB using immunofluorescence or by a reporter gene assay.
Protocol (Immunofluorescence):
-
Seed cells (e.g., RAW 264.7 macrophages) on coverslips in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) for 30-60 minutes. Include an unstimulated control.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate the cells with a primary antibody against the NF-κB p65 subunit.
-
Wash and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of p65 by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
MAPK Phosphorylation Assay (Signaling Pathway Analysis)
Western blotting is commonly used to detect the phosphorylation status of MAPK pathway proteins like ERK, JNK, and p38.
Protocol (Western Blot):
-
Plate cells and treat them with this compound followed by stimulation with an appropriate agonist (e.g., LPS, TNF-α) for a short duration (e.g., 15-30 minutes).
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, and p38.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the respective MAPK proteins or a housekeeping protein like β-actin.
Signaling Pathways and Mechanisms of Action
Based on the known mechanisms of resveratrol, this compound is likely to modulate similar signaling pathways involved in inflammation and cancer.
Inhibition of the NF-κB Signaling Pathway
Resveratrol has been shown to inhibit the NF-κB pathway, a key regulator of inflammation and cell survival. This inhibition can occur through multiple mechanisms, including preventing the degradation of IκBα and inhibiting the nuclear translocation of the p65 subunit.
Modulation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are crucial in regulating cellular processes such as proliferation, differentiation, and apoptosis. Resveratrol has been shown to modulate these pathways, often inhibiting their activation in response to pro-inflammatory or pro-cancerous stimuli.
Conclusion and Future Directions
This compound represents a promising derivative of resveratrol with the potential for enhanced biological activity and improved pharmacokinetic properties. The addition of the prenyl group is a well-established strategy in medicinal chemistry to increase lipophilicity and cellular uptake. While direct experimental evidence is currently lacking, the foundational knowledge of resveratrol and other prenylated stilbenoids provides a strong rationale for its investigation as a potential therapeutic agent.
Future research should focus on:
-
Total synthesis and characterization: A robust synthetic route and full analytical characterization are necessary first steps.
-
In vitro evaluation: Comprehensive screening of its antioxidant, anti-inflammatory, and anticancer activities, including determination of IC₅₀ values against a panel of cell lines.
-
Mechanism of action studies: Elucidating its specific effects on key signaling pathways such as NF-κB and MAPK.
-
Pharmacokinetic studies: In vivo evaluation of its bioavailability, metabolism, and half-life in animal models.
-
Safety and toxicity profiling: Assessment of its potential toxicity in vitro and in vivo.
This guide serves as a starting point for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound. The provided experimental protocols and mechanistic insights are intended to facilitate the initiation of such investigations.
References
- 1. Biosynthesis of resveratrol derivatives and evaluation of their anti-inflammatory activity - ProQuest [proquest.com]
- 2. Antiproliferative effect of resveratrol in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biosynthesis of resveratrol derivatives and evaluation of their anti-inflammatory activity [ouci.dntb.gov.ua]
- 4. Pharmacological Properties of Polyphenols: Bioavailability, Mechanisms of Action, and Biological Effects in In Vitro Studies, Animal Models, and Humans - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanisms of 4-Prenyloxyresveratrol: A Technical Guide for Researchers
An In-depth Examination of the Biochemical and Cellular Activities of a Promising Resveratrol Derivative
Introduction: 4-Prenyloxyresveratrol, a prenylated derivative of resveratrol, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Its structural modifications, particularly the addition of a prenyl group, confer unique physicochemical properties that are believed to enhance its biological activity compared to its parent compound, resveratrol. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a focus on its potent tyrosinase inhibitory, neuroprotective, anti-inflammatory, and antioxidant effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular pathways and experimental data associated with this compound.
Tyrosinase Inhibition: A Key Mechanism for Hyperpigmentation Disorders
This compound has demonstrated significant inhibitory activity against tyrosinase, the key enzyme in melanin biosynthesis. This positions it as a promising candidate for the treatment of hyperpigmentation disorders.
Quantitative Data on Tyrosinase Inhibition:
| Compound | IC50 (μM) | Source |
| This compound | 0.90 | [1] |
Experimental Protocol: Tyrosinase Inhibition Assay
A common method to determine tyrosinase inhibitory activity involves the following steps:
-
Preparation of Reagents:
-
Mushroom tyrosinase solution (e.g., 500 U/mL in phosphate buffer).
-
L-tyrosine (substrate) solution in phosphate buffer.
-
This compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
Phosphate buffer (e.g., pH 6.8).
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution to wells containing different concentrations of this compound or a control.
-
Pre-incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding the L-tyrosine substrate to each well.
-
Monitor the formation of dopachrome, the colored product of the reaction, by measuring the absorbance at a specific wavelength (e.g., 475-510 nm) at regular intervals.
-
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
-
Signaling Pathway: Inhibition of Melanogenesis
The following diagram illustrates the role of tyrosinase in melanogenesis and the point of intervention for this compound.
Neuroprotective Mechanisms: Targeting Alzheimer's Disease Pathologies
While direct studies on this compound are still emerging, research on related resveratrol derivatives suggests potential neuroprotective mechanisms relevant to Alzheimer's disease. These include the inhibition of β-secretase (BACE1) and the aggregation of amyloid-β (Aβ) peptides.
Experimental Workflow: Investigating Neuroprotective Effects
The following diagram outlines a typical workflow for assessing the neuroprotective properties of a compound like this compound.
2.1. Inhibition of β-Secretase (BACE1)
BACE1 is a key enzyme in the amyloidogenic pathway, initiating the production of Aβ peptides. Inhibiting BACE1 is a primary therapeutic strategy for Alzheimer's disease.
Experimental Protocol: BACE1 Inhibition Assay (FRET-based)
-
Reagents:
-
Recombinant human BACE1 enzyme.
-
A specific BACE1 substrate conjugated with a fluorophore and a quencher (FRET substrate).
-
Assay buffer (e.g., sodium acetate buffer, pH 4.5).
-
This compound at various concentrations.
-
-
Procedure:
-
Incubate the BACE1 enzyme with different concentrations of this compound or a known BACE1 inhibitor (positive control).
-
Initiate the reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time, which results from the cleavage of the substrate by BACE1, separating the fluorophore from the quencher.
-
-
Analysis:
-
Determine the rate of reaction for each inhibitor concentration.
-
Calculate the IC50 value for BACE1 inhibition.
-
2.2. Inhibition of Amyloid-β (Aβ) Aggregation
The aggregation of Aβ peptides into toxic oligomers and fibrils is a central event in Alzheimer's pathology.
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
-
Reagents:
-
Synthetic Aβ peptide (e.g., Aβ42).
-
Thioflavin T (ThT) solution.
-
Assay buffer (e.g., phosphate buffer, pH 7.4).
-
This compound at various concentrations.
-
-
Procedure:
-
Incubate the Aβ peptide with different concentrations of this compound or a known aggregation inhibitor.
-
At various time points, take aliquots of the mixture and add them to the ThT solution.
-
Measure the fluorescence intensity (excitation ~450 nm, emission ~482 nm). ThT fluorescence increases significantly upon binding to amyloid fibrils.
-
-
Analysis:
-
Plot the fluorescence intensity against time to monitor the kinetics of Aβ aggregation.
-
Determine the extent of inhibition of Aβ fibrillization by this compound.
-
Anti-Inflammatory and Antioxidant Mechanisms
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. Resveratrol and its derivatives are known to possess potent anti-inflammatory and antioxidant properties. While specific data for this compound is limited, the following pathways, established for related compounds, are likely relevant.
Signaling Pathway: Modulation of Inflammatory Responses
The following diagram depicts key inflammatory signaling pathways that are potential targets of this compound.
Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages
-
Cell Culture:
-
Culture macrophage-like cells (e.g., RAW 264.7) in appropriate medium.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce NO production.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Measure the absorbance at ~540 nm, which is proportional to the nitrite concentration (a stable product of NO).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production for each concentration of the compound.
-
Determine the IC50 value.
-
Antioxidant Capacity Assays
The antioxidant capacity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.
Experimental Protocols:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, which has a blue-green color. The antioxidant compound neutralizes this radical, leading to a decrease in absorbance.
Conclusion and Future Directions
This compound exhibits a range of promising biological activities, with its potent tyrosinase inhibition being the most well-characterized to date. Its potential as a neuroprotective and anti-inflammatory agent is strongly suggested by studies on related resveratrol derivatives, but further direct investigation is required to fully elucidate its specific mechanisms of action and to quantify its efficacy in these areas.
Future research should focus on:
-
Determining the kinetic parameters of tyrosinase inhibition by this compound.
-
Conducting detailed in vitro and in vivo studies to confirm its effects on BACE1 activity and Aβ aggregation, and to establish its neuroprotective potential.
-
Investigating the specific signaling pathways modulated by this compound in inflammatory cells to confirm its anti-inflammatory mechanism.
-
Quantifying its antioxidant capacity using a battery of standard assays.
-
Exploring its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent.
This technical guide provides a foundational understanding of the mechanisms of action of this compound, highlighting its potential and outlining the key areas for future research and development.
References
Unveiling the Biological Landscape of 4-Prenyloxyresveratrol: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide provides an in-depth analysis of the biological targets of 4-prenyloxyresveratrol, a derivative of the well-studied phytoalexin, resveratrol. While direct research on this compound is emerging, this document synthesizes available data on closely related prenylated stilbenoids to provide a comprehensive overview for researchers, scientists, and drug development professionals. The addition of a prenyloxy group to the resveratrol scaffold is a key chemical modification aimed at enhancing bioavailability and therapeutic efficacy. This guide will delve into the known biological activities, target interactions, and associated signaling pathways of this promising class of compounds.
Executive Summary
Prenylation, the attachment of a hydrophobic prenyl group, has been shown to significantly enhance the biological activities of resveratrol and its analogs. This modification can lead to improved cellular uptake, target engagement, and overall potency. This guide will explore the impact of prenylation on resveratrol's known activities, including its anticancer, neuroprotective, and anti-inflammatory effects. Quantitative data from various studies on prenylated resveratrol derivatives are presented to facilitate comparative analysis. Detailed experimental protocols for key biological assays are provided, along with visualizations of implicated signaling pathways to aid in understanding the mechanisms of action.
Quantitative Biological Activity of Prenylated Resveratrol Derivatives
The following tables summarize the reported biological activities of various prenylated resveratrol derivatives. It is important to note the lack of extensive data specifically for this compound; therefore, data for other C- and O-prenylated analogs are presented to infer potential activities.
Table 1: Anti-Cancer Activity of Prenylated Stilbenoids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4-C-Prenyl Piceatannol | HepG2 | CCK-8 | 25.3 | [1] |
| 4-C-Prenyl Piceatannol | MCF-7 | CCK-8 | 48.6 | [1] |
| 3-O-Geranyl Resveratrol | - | DPPH | 403.88 | [2] |
| 4-C-Geranyl Resveratrol | - | DPPH | 28.09 | [2] |
Table 2: Neuroprotective and Related Activities of Prenylated Resveratrol Derivatives
| Compound | Target/Assay | Activity | IC50 (µM) / % Inhibition | Reference |
| Compound 4b (a prenylated resveratrol derivative) | Aβ Aggregation | Inhibition | 4.78 | |
| Compound 4b (a prenylated resveratrol derivative) | BACE1 | Inhibition | 23.70% at 50 µM | |
| Compound 4b (a prenylated resveratrol derivative) | Antioxidant | Radical Scavenging | 41.22 |
Key Biological Targets and Signaling Pathways
Prenylated stilbenoids, including by extension this compound, are believed to exert their effects through modulation of several key signaling pathways implicated in cell survival, proliferation, inflammation, and apoptosis.
Anti-Cancer Mechanisms
The anticancer effects of prenylated resveratrol derivatives are linked to the induction of apoptosis and inhibition of cell cycle progression. One of the key mechanisms involves the activation of caspases and the downregulation of cyclin-dependent kinases (CDKs).[3]
References
In Silico Analysis of 4-Prenyloxyresveratrol: A Technical Guide to Unraveling Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Prenyloxyresveratrol, a prenylated derivative of the well-studied stilbenoid resveratrol, presents a compelling case for in-depth computational analysis in modern drug discovery. The addition of a prenyl group to the resveratrol scaffold can significantly alter its pharmacokinetic and pharmacodynamic properties, potentially enhancing its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the core in silico methodologies employed to investigate the molecular interactions of this compound. By leveraging computational tools, researchers can predict its binding affinities, elucidate its mechanism of action, and assess its drug-likeness, thereby accelerating its development as a potential therapeutic agent.
This document outlines the standard protocols for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, using data from resveratrol studies as a proxy to illustrate the expected outcomes. Furthermore, it provides visualizations of key workflows and signaling pathways to facilitate a deeper understanding of the computational approaches.
Experimental Protocols
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in identifying potential protein targets and understanding the binding mode of this compound.
Protocol:
-
Ligand Preparation:
-
The 3D structure of this compound is constructed using molecular modeling software (e.g., ChemDraw, Avogadro).
-
The structure is then energetically minimized using a suitable force field (e.g., MMFF94).
-
The final structure is saved in a format compatible with docking software (e.g., .pdbqt).
-
-
Receptor Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein.
-
The prepared protein structure is saved in .pdbqt format.
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are set to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina or Schrödinger's Glide.
-
The Lamarckian Genetic Algorithm is commonly employed for conformational searching.
-
The docking results are analyzed to identify the binding pose with the lowest binding energy.
-
Molecular Dynamics (MD) Simulations
MD simulations are used to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction.
Protocol:
-
System Preparation:
-
The docked complex of this compound and the target protein is used as the starting structure.
-
The complex is solvated in a water box (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
-
Minimization and Equilibration:
-
The system undergoes energy minimization to remove steric clashes.
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.
-
-
Production Run:
-
A production MD simulation is run for a specified duration (e.g., 100 ns).
-
Trajectories are saved at regular intervals for analysis.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the stability of the complex.
-
Hydrogen bond analysis is performed to identify key interactions.
-
ADMET Prediction
ADMET prediction is crucial for evaluating the drug-like properties of a compound.
Protocol:
-
Input:
-
The SMILES (Simplified Molecular Input Line Entry System) string of this compound is used as the input.
-
-
Prediction Servers:
-
Web-based servers such as SwissADME, pkCSM, or ADMETlab 2.0 are utilized for the prediction.[1]
-
-
Parameter Analysis:
-
Physicochemical properties (e.g., molecular weight, logP), pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion), and toxicity profiles are analyzed.
-
Compliance with Lipinski's rule of five is assessed to determine oral bioavailability.
-
Data Presentation
The following tables summarize representative quantitative data for resveratrol, which can serve as a benchmark for future in silico studies on this compound.
Table 1: Representative Molecular Docking Scores of Resveratrol with Various Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| EGFR | 1M17 | -8.5 | [2] |
| STAT3 | 6NJS | -7.9 | [2] |
| MAPK3 | 4QTB | -8.8 | [2] |
| FGF2 | 1BFF | -7.2 | [2] |
| FGFR1 | 4V04 | -8.1 | [2] |
| MeCP2 | 3C2I | -6.5 | [3] |
| MBD1 | 2B2L | -5.9 | [3] |
| MBD2 | 2B2M | -6.2 | [3] |
Table 2: Predicted ADMET Properties of Resveratrol
| Property | Predicted Value | Reference |
| Molecular Weight | 228.24 g/mol | [1] |
| LogP | 3.1 | [1] |
| Water Solubility | Moderately Soluble | [1] |
| GI Absorption | High | [1] |
| BBB Permeant | Yes | [1] |
| CYP2D6 Inhibitor | Yes | [1] |
| AMES Toxicity | No | [1] |
| hERG I Inhibitor | No | [1] |
Mandatory Visualizations
Caption: Workflow for Molecular Docking Studies.
Caption: A Putative Signaling Pathway for this compound.
Caption: Logical Flow for ADMET Prediction.
Conclusion
The in silico methodologies detailed in this guide provide a robust framework for the initial stages of drug discovery and development of this compound. By employing molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into its potential therapeutic applications and guide further experimental validation. While the quantitative data presented herein is based on its parent compound, resveratrol, the outlined protocols are directly applicable and will be instrumental in building a comprehensive computational profile for this compound. This approach not only accelerates the research process but also contributes to a more rational and targeted drug design strategy.
References
- 1. Investigating the Molecular Mechanisms of Resveratrol in Treating Cardiometabolic Multimorbidity: A Network Pharmacology and Bioinformatics Approach with Molecular Docking Validation [mdpi.com]
- 2. Molecular Docking Study and 3D-QSAR Model for Trans-Stilbene Derivatives as Ligands of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Methodological & Application
Animal Models for Studying 4-Prenyloxyresveratrol Efficacy: Application Notes and Protocols
Disclaimer: As of late 2025, dedicated preclinical studies in animal models investigating the efficacy of 4-prenyloxyresveratrol are not extensively available in the public domain. The following application notes and protocols are therefore based on established methodologies for its parent compound, resveratrol, and its structural analog, oxyresveratrol. These examples are intended to serve as a comprehensive guide for researchers and drug development professionals to design and conduct efficacy studies for this compound. It is imperative to conduct preliminary dose-finding and toxicity studies for this compound before initiating large-scale efficacy trials.
I. Introduction
This compound is a prenylated derivative of resveratrol, a well-studied polyphenol with known anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1] The addition of a prenyloxy group may enhance its bioavailability and potency compared to resveratrol. This document outlines potential animal models and experimental protocols to investigate the therapeutic efficacy of this compound in oncology, neuroprotection, and inflammation.
II. Application Note 1: Oncology - Xenograft Mouse Model of Human Cancer
This model is designed to assess the anti-tumor efficacy of this compound on human cancer cell lines implanted in immunodeficient mice.
Data Presentation
Table 1: Example Efficacy Data for a Resveratrol Analog in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Administration Route | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | Oral Gavage | 1500 ± 250 | - |
| This compound | 25 | Oral Gavage | 950 ± 180 | 36.7 |
| This compound | 50 | Oral Gavage | 600 ± 150 | 60.0 |
| Positive Control (e.g., Cisplatin) | 5 | Intraperitoneal | 450 ± 100 | 70.0 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Experimental Protocol
-
Cell Culture: Culture a human cancer cell line (e.g., MDA-MB-231 for breast cancer) under standard conditions.
-
Animal Model: Use 6-8 week old female athymic nude mice (nu/nu).
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ cells in 100 µL of a 1:1 mixture of Matrigel and serum-free media into the right flank of each mouse.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment and control groups (n=8-10 mice/group).
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound daily via oral gavage at the predetermined doses.
-
The control group receives the vehicle alone.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (e.g., 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualization
III. Application Note 2: Neuroprotection - Rodent Model of Ischemic Stroke
This protocol evaluates the neuroprotective effects of this compound in a middle cerebral artery occlusion (MCAO) model in rats or mice, which simulates ischemic stroke.
Data Presentation
Table 2: Example Neuroprotective Efficacy Data for a Resveratrol Analog in an MCAO Model
| Treatment Group | Dose (mg/kg) | Administration Route | Infarct Volume (% of hemisphere) | Neurological Deficit Score (0-4) |
| Sham | - | - | 0 ± 0 | 0 ± 0 |
| Vehicle Control (MCAO) | - | Intraperitoneal | 45 ± 5 | 3.5 ± 0.5 |
| This compound (MCAO) | 20 | Intraperitoneal | 25 ± 4 | 2.0 ± 0.6 |
| This compound (MCAO) | 40 | Intraperitoneal | 15 ± 3 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation and are hypothetical examples.
Experimental Protocol
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
MCAO Surgery:
-
Anesthetize the animal (e.g., with isoflurane).
-
Perform a midline neck incision and expose the common carotid artery (CCA).
-
Introduce a nylon monofilament through the external carotid artery to occlude the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the filament to allow for reperfusion.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally at the time of reperfusion.
-
Neurological Assessment: 24 hours after MCAO, evaluate neurological deficits using a standardized scoring system (e.g., 0 = no deficit, 4 = severe deficit).
-
Infarct Volume Measurement:
-
Euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.
-
Quantify the infarct volume using image analysis software.
-
Visualization
IV. Application Note 3: Anti-Inflammation - Mouse Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model is used to evaluate the anti-inflammatory properties of this compound in an acute inflammatory setting induced by LPS.
Data Presentation
Table 3: Example Anti-inflammatory Efficacy Data for a Resveratrol Analog in an LPS-Induced Lung Injury Model
| Treatment Group | Dose (mg/kg) | Administration Route | Total Cells in BALF (x 10⁵) | TNF-α in BALF (pg/mL) | Lung Wet/Dry Ratio |
| Saline Control | - | Intratracheal | 1.2 ± 0.3 | 50 ± 10 | 4.5 ± 0.3 |
| LPS + Vehicle | - | Intraperitoneal | 15.5 ± 2.1 | 850 ± 120 | 7.8 ± 0.5 |
| LPS + this compound | 25 | Intraperitoneal | 8.9 ± 1.5 | 420 ± 80 | 6.1 ± 0.4 |
| LPS + this compound | 50 | Intraperitoneal | 5.4 ± 1.1 | 250 ± 60 | 5.2 ± 0.3 |
Data are presented as mean ± standard deviation and are hypothetical examples. BALF: Bronchoalveolar Lavage Fluid.
Experimental Protocol
-
Animal Model: Use 8-10 week old male C57BL/6 mice.
-
LPS Challenge:
-
Anesthetize the mice.
-
Administer LPS (e.g., 5 mg/kg) intratracheally to induce lung injury.
-
The control group receives sterile saline.
-
-
Drug Administration: Administer this compound or vehicle intraperitoneally 1 hour before the LPS challenge.
-
Sample Collection: 6 hours after LPS administration, euthanize the mice.
-
Bronchoalveolar Lavage (BAL):
-
Cannulate the trachea and lavage the lungs with phosphate-buffered saline (PBS).
-
Collect the BAL fluid (BALF).
-
-
Analysis:
-
Determine the total and differential cell counts in the BALF.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BALF using ELISA.
-
Calculate the lung wet/dry weight ratio as an indicator of pulmonary edema.
-
Perform histological analysis of lung tissue sections stained with Hematoxylin and Eosin (H&E).
-
Visualization
V. Conclusion
The provided application notes and protocols offer a foundational framework for investigating the efficacy of this compound in key therapeutic areas using established animal models. Researchers should adapt these protocols based on the specific properties of this compound, including its pharmacokinetic and pharmacodynamic profiles, which should be determined in preliminary studies. Rigorous experimental design and adherence to ethical guidelines for animal research are paramount for obtaining reliable and reproducible data.
References
Application of 4-Prenyloxyresveratrol in Alzheimer's Disease Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-prenyloxyresveratrol and its analogs in Alzheimer's disease (AD) research. The information is compiled from preclinical studies and is intended to guide researchers in evaluating the therapeutic potential of this class of compounds.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Resveratrol, a natural polyphenol, has shown neuroprotective effects, but its therapeutic application is limited by low bioavailability. Prenylation of resveratrol, such as the synthesis of this compound, has been investigated as a strategy to enhance its pharmacological properties. This document focuses on a key prenylated resveratrol derivative, compound 4b from the study by Puksasook et al., which serves as a prime example of this class of molecules for AD research.[1]
Data Presentation
The following tables summarize the quantitative data for a representative prenylated resveratrol derivative (compound 4b) from in vitro studies.[1]
Table 1: Inhibitory and Antioxidant Activities
| Activity | Parameter | Value |
| BACE1 Inhibition | % Inhibition at 50 µM | 23.70% |
| Aβ Aggregation Inhibition | IC50 | 4.78 µM |
| Antioxidant Activity (DPPH assay) | IC50 | 41.22 µM |
Table 2: Neuroprotective and Neuritogenic Effects
| Assay | Cell Line | Parameter | Concentration | Result |
| Neuroprotection (against oxidative stress) | P19-derived neuronal cells | % Cell Viability | 1 nM | 50.59% |
| Neuritogenic Activity | P19-derived neuronal cells | Average Branching Number | Not specified | 9.33 |
| Neuritogenic Activity | P19-derived neuronal cells | Average Neurite Length | Not specified | 109.74 µm |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols that can be adapted for the specific needs of a research project.
BACE1 Inhibition Assay (Fluorometric)
This protocol is for screening potential inhibitors of β-secretase 1 (BACE1), a key enzyme in the amyloidogenic pathway.
Materials:
-
Human recombinant BACE1 enzyme
-
BACE1 substrate (e.g., a FRET peptide with EDANS and Dabcyl)
-
BACE Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the BACE1 enzyme solution by diluting the stock enzyme in cold BACE Assay Buffer to the desired concentration.
-
Prepare various concentrations of the test compound by serial dilution in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
In a 96-well black microplate, add the diluted test compound solutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted BACE1 enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the test compound to interact with the enzyme.
-
Initiate the reaction by adding the BACE1 substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 340-350 nm and an emission wavelength of 490-510 nm.
-
Continue to monitor the fluorescence kinetically for 30-60 minutes at 37°C.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
Amyloid-β (Aβ) Aggregation Assay (Thioflavin T)
This assay is used to assess the ability of a compound to inhibit the aggregation of Aβ peptides.
Materials:
-
Synthetic Aβ1-42 peptide
-
Hexafluoroisopropanol (HFIP) for peptide solubilization
-
Assay buffer (e.g., PBS, pH 7.4)
-
Thioflavin T (ThT) solution
-
Test compound (this compound) dissolved in a suitable solvent
-
96-well black microplate with a non-binding surface
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ1-42 by dissolving the lyophilized peptide in HFIP and then evaporating the solvent to create a peptide film. Resuspend the film in a suitable buffer (e.g., DMSO) and then dilute to the final working concentration in the assay buffer.
-
In a 96-well plate, mix the Aβ1-42 solution with various concentrations of the test compound. Include a control with Aβ1-42 and the solvent alone.
-
Incubate the plate at 37°C with gentle shaking for 24-48 hours to allow for Aβ aggregation.
-
After incubation, add the ThT solution to each well.
-
Measure the fluorescence intensity at an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.
-
Calculate the percentage of Aβ aggregation inhibition for each concentration of the test compound compared to the control.
Neuroprotection Assay (MTT Assay)
This assay determines the ability of a compound to protect neuronal cells from a toxic insult, such as oxidative stress.
Materials:
-
Neuronal cell line (e.g., P19-derived neurons, SH-SY5Y, or primary neurons)
-
Cell culture medium and supplements
-
Toxic agent (e.g., hydrogen peroxide (H2O2) or glutamate)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere and differentiate.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).
-
Induce cytotoxicity by adding the toxic agent (e.g., H2O2) to the wells, except for the untreated control wells.
-
Incubate the cells for a period sufficient to induce cell death (e.g., 24 hours).
-
Remove the medium and add the MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Neuritogenic Activity Assay
This assay evaluates the potential of a compound to promote the growth of neurites, an indicator of neuronal differentiation and health.
Materials:
-
P19 embryonal carcinoma cells
-
Cell culture medium (e.g., α-MEM) with appropriate supplements (e.g., fetal bovine serum)
-
Retinoic acid (for neuronal differentiation)
-
Test compound (this compound)
-
Poly-L-lysine coated culture dishes or plates
-
Microscope with imaging capabilities
Procedure:
-
Induce neuronal differentiation of P19 cells by treating them with retinoic acid in suspension culture to form embryoid bodies (EBs).
-
Plate the EBs onto poly-L-lysine coated surfaces to allow for adherence and neurite outgrowth.
-
Treat the differentiating neurons with various concentrations of the test compound.
-
After a suitable incubation period (e.g., 48-72 hours), fix the cells.
-
Immunostain for neuronal markers (e.g., β-III tubulin) to visualize the neurons and their neurites.
-
Capture images of multiple fields for each treatment condition.
-
Using image analysis software, quantify neurite length and branching for a significant number of neurons per condition.
-
Compare the neuritogenic effects of the test compound to the control group.
Visualizations
Signaling Pathways
The neuroprotective effects of resveratrol and its derivatives are believed to be mediated through multiple signaling pathways. The following diagram illustrates some of the key pathways potentially modulated by this compound in the context of Alzheimer's disease.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the efficacy of this compound in Alzheimer's disease research.
Caption: Experimental workflow for evaluating this compound.
References
Application Notes and Protocols for Investigating the Anti-Inflammatory Pathways of 4-Prenyloxyresveratrol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resveratrol, a naturally occurring polyphenol, and its derivatives are well-documented for their potent anti-inflammatory properties. These compounds are known to modulate key signaling pathways involved in the inflammatory response, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3][4] While extensive research exists for resveratrol and derivatives like pterostilbene and 4'-methoxyresveratrol, specific data on 4-prenyloxyresveratrol is limited.
This document provides a comprehensive guide for researchers to study the potential anti-inflammatory effects of this compound. The protocols and pathway diagrams presented herein are based on established methodologies and the known mechanisms of action of closely related resveratrol analogs. These application notes will serve as a foundational framework to design and execute experiments aimed at elucidating the anti-inflammatory profile of this compound.
Quantitative Data on the Anti-Inflammatory Effects of Resveratrol and Its Derivatives
The following tables summarize the quantitative effects of resveratrol and its derivatives on key inflammatory markers, providing a benchmark for evaluating the potential efficacy of this compound.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | Concentration of Compound | % Inhibition of NO Production | Reference |
| Resveratrol | RAW 264.7 | LPS | 10 µM | ~50% | [5] |
| Oxyresveratrol | RAW 264.7 | LPS | 10 µM | Significant reduction | [6] |
| Resveratrol Derivative (Compound 5) | RAW 264.7 | H2O2 | Not Specified | Superior NO-inhibitory activity | [1] |
| Resveratrol-Ibuprofen Derivative (Compound 21) | RAW 264.7 | LPS | Not Specified | Potent anti-inflammatory agent | [7] |
Table 2: In Vitro Inhibition of Pro-Inflammatory Cytokines and Enzymes
| Compound | Cell Line | Stimulant | Target | Concentration of Compound | % Inhibition | Reference |
| Resveratrol | RAW 264.7 | LPS | iNOS expression | Dose-dependent | Significant | [5] |
| Resveratrol | RAW 264.7 | LPS | IL-6 secretion | Dose-dependent | Significant | [5] |
| Resveratrol | RAW 264.7 | LPS | TNF-α expression | Not Specified | Significant | [7] |
| Oxyresveratrol | bEnd.3 | LPS | iNOS, ICAM-1, VCAM-1 | Not Specified | Diminished protein expressions | [6] |
| Oxyresveratrol | bEnd.3 | LPS | IL-6, TNF-α | Not Specified | Diminished production | [6] |
Signaling Pathways in Inflammation and Potential Modulation by this compound
The anti-inflammatory effects of resveratrol and its analogs are primarily attributed to their ability to interfere with pro-inflammatory signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, COX-2, and various cytokines.[2][8] Resveratrol has been shown to inhibit NF-κB activation by suppressing the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[5][9]
Caption: Proposed inhibition of the NF-κB pathway by this compound.
MAPK Signaling Pathway
The MAPK family, including p38, JNK, and ERK, plays a crucial role in cellular responses to external stressors, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.[10] Resveratrol has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[11]
Caption: Proposed inhibition of the MAPK pathway by this compound.
Nrf2 Signaling Pathway
Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant enzymes like Heme Oxygenase-1 (HO-1).[4][12] Resveratrol is known to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense and reducing inflammation.[13][14][15]
Caption: Proposed activation of the Nrf2 pathway by this compound.
Experimental Workflow
A general workflow for investigating the anti-inflammatory effects of this compound is depicted below.
References
- 1. Design, synthesis and evaluation of antioxidant and anti-inflammatory activities of novel resveratrol derivatives as potential multifunctional drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resveratrol mediates its anti-cancer effects by Nrf2 signaling pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of resveratrol through the suppression of NF-κB and JAK/STAT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxyresveratrol reduces lipopolysaccharide-induced inflammation and oxidative stress through inactivation of MAPK and NF-κB signaling in brain endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel Resveratrol-NSAID Derivatives as Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of NF-κB activity by resveratrol in cytokine-exposed mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resveratrol inhibits NF-kB signaling through suppression of p65 and IkappaB kinase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 12. Resveratrol, an Nrf2 activator, ameliorates aging-related progressive renal injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resveratrol-mediated NRF2/HO-1 signaling pathway to improve postoperative cognitive dysfunction in elderly rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting Nrf2 signaling pathway and oxidative stress by resveratrol for Parkinson's disease: an overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Endothelial Nrf2 activation: a new target for resveratrol? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of 4-Prenyloxyresveratrol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 4-prenyloxyresveratrol. As a specific, validated method for this compound is not widely published, this guide offers a robust starting point based on established methods for the analysis of its parent compound, resveratrol, and other prenylated stilbenoids.
Principle of the Method
Reverse-phase HPLC (RP-HPLC) is the recommended technique for the analysis of this compound. This method separates compounds based on their hydrophobicity. A non-polar stationary phase (typically a C18 column) is used with a polar mobile phase. This compound, being a relatively non-polar compound, will be retained on the column and will elute at a specific time when the mobile phase composition is altered, allowing for its separation from other components in the sample matrix. Detection is typically achieved using a UV-Vis detector, as stilbenoids exhibit strong absorbance in the UV region.
Apparatus and Reagents
2.1 Apparatus
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Binary or Quaternary Gradient Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical balance
-
pH meter
-
Ultrasonic bath
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm, compatible with organic solvents)
-
HPLC vials with inserts
2.2 Reagents and Materials
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (or Orthophosphoric acid, HPLC grade)
-
Internal Standard (IS) (e.g., trans-Stilbene or another suitable, stable compound with similar chromatographic behavior)
Chromatographic Conditions (Starting Point)
The following conditions are a strong starting point for method development and are based on the analysis of resveratrol and other prenylated stilbenoids.
| Parameter | Recommended Condition |
| Stationary Phase | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient elution is recommended to ensure good separation and peak shape. A suggested gradient is provided below. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV Diode Array Detector (DAD) at approximately 300-340 nm. A full UV scan of the reference standard is advised. |
| Injection Volume | 10-20 µL |
Suggested Gradient Elution Program:
| Time (minutes) | % Mobile Phase A (Water + 0.1% Formic Acid) | % Mobile Phase B (Acetonitrile + 0.1% Formic Acid) |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Experimental Protocols
4.1 Preparation of Standard Solutions
-
Primary Stock Solution of this compound (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase (initial conditions, e.g., 90:10 Water:Acetonitrile) to create a calibration curve. A typical concentration range could be 0.1 µg/mL to 100 µg/mL.
-
Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.
-
Spiked Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard.
4.2 Sample Preparation (from a biological matrix, e.g., plasma)
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (containing the internal standard at a known concentration).
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4 °C.
-
Supernatant Collection: Carefully collect the supernatant.
-
Evaporation (Optional but recommended for concentration): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
4.3 Method Validation
For use in regulated environments or for publication, the developed HPLC method should be validated according to ICH guidelines. Key validation parameters include:
-
Specificity: Assess the ability to detect the analyte in the presence of other components in the sample matrix.
-
Linearity: Analyze a series of standards over a defined concentration range and perform a linear regression of the peak area versus concentration.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability (intra-day precision) and reproducibility (inter-day precision) of the method.
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
-
Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters.
Quantitative Data Summary for Resveratrol and Related Compounds
The following table summarizes typical quantitative data from published HPLC methods for resveratrol, which can serve as a benchmark for the development of a method for this compound.
| Parameter | Method 1 (Pharmaceutical Dosage)[1] | Method 2 (Human Plasma)[2] | Method 3 (General Quantification)[3] |
| Column | Xterra C18 (150 x 4.6 mm, 5µm) | Phenomenex C18 (250 x 4.6 mm, 5µm) | Phenomenex Kinetics C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase | 0.05 M Orthophosphoric acid (pH 2.0) : Methanol (30:70) | Methanol : Phosphate buffer (pH 6.8) (63:37) | 0.1% Orthophosphoric acid and Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection λ | 306 nm | 306 nm | 306 nm |
| Linearity Range | 20 - 60 µg/mL | 0.010 - 6.4 µg/mL | Not specified |
| LOD | Not specified | 0.006 µg/mL | Not specified |
| LOQ | Not specified | 0.008 µg/mL | Not specified |
| Retention Time | ~7 min | ~3.94 min | Not specified |
Visualizations
Experimental Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of 4-Prenyloxyresveratrol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the bioavailability of 4-prenyloxyresveratrol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a derivative of resveratrol, a naturally occurring polyphenol with various reported health benefits. The prenyl group is added to the 4'-hydroxyl position of resveratrol, which increases its lipophilicity. While this modification can enhance its biological activity, like many polyphenolic compounds, this compound is expected to have low oral bioavailability due to factors such as poor aqueous solubility and rapid metabolism.[1][2][3]
Q2: What are the primary metabolic pathways that reduce the bioavailability of resveratrol and its derivatives?
A2: The primary metabolic pathways that limit the systemic availability of resveratrol and its analogs are extensive first-pass metabolism in the intestine and liver.[2][4] The main reactions are glucuronidation and sulfation of the hydroxyl groups, converting the parent compound into more water-soluble metabolites that are easily excreted.[4]
Q3: What are the main strategies to improve the oral bioavailability of this compound?
A3: Key strategies focus on protecting the molecule from rapid metabolism and enhancing its absorption. These include:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, nanoemulsions) can protect it from degradation in the gastrointestinal tract and improve its uptake.[5][6][7]
-
Co-administration with Bioenhancers: Compounds like piperine can inhibit the metabolic enzymes responsible for the breakdown of resveratrol and its derivatives, thereby increasing its plasma concentration.
-
Structural Modification (already applied in this compound): The addition of a prenyl group to resveratrol is itself a strategy to enhance bioavailability by increasing lipophilicity and potentially reducing metabolic breakdown.[1]
Q4: How does the increased lipophilicity of this compound affect its formulation?
A4: The increased lipophilicity of this compound makes it more suitable for lipid-based delivery systems such as solid lipid nanoparticles (SLNs) and nanoemulsions. These formulations can improve its solubility and absorption through the lymphatic system, bypassing the first-pass metabolism in the liver to some extent.[5][6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the development and testing of this compound formulations.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low in vitro drug release from nanoparticles | - High crystallinity of the lipid matrix in SLNs.- Strong interaction between the drug and the polymer matrix.- Inadequate dissolution medium. | - For SLNs, consider using a blend of solid and liquid lipids to create a less ordered matrix (Nanostructured Lipid Carriers - NLCs).[8]- Optimize the drug-to-polymer ratio.- Ensure the dissolution medium contains a suitable surfactant (e.g., Tween 80) to ensure sink conditions for a lipophilic compound. |
| High variability in in vivo pharmacokinetic data | - Inconsistent gavage technique.- Food effects on absorption.- Inadequate blood sampling times. | - Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate dosing.- Fast animals overnight before dosing to reduce variability from food-drug interactions.- Conduct a pilot study to determine the optimal blood sampling time points to capture the Cmax accurately. |
| Low oral bioavailability despite nanoformulation | - Particle size of the nanoformulation is too large for efficient absorption.- Instability of the nanoformulation in the gastrointestinal tract.- Rapid metabolism still occurring despite encapsulation. | - Optimize the formulation and processing parameters (e.g., homogenization speed, sonication time) to achieve a smaller particle size (ideally <200 nm).- Evaluate the stability of the nanoformulation in simulated gastric and intestinal fluids.- Consider co-encapsulating a metabolic inhibitor, such as piperine, within the nanoformulation. |
| Interference in HPLC-UV analysis of plasma samples | - Endogenous plasma components co-eluting with the analyte.- Improper sample preparation leading to protein precipitation issues. | - Optimize the mobile phase composition and gradient to improve the separation of the analyte from plasma components.- Use a more effective protein precipitation agent (e.g., a mixture of methanol and acetonitrile) and ensure complete precipitation by cooling the samples.[9]- Employ a solid-phase extraction (SPE) method for cleaner sample preparation. |
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, data from a closely related methoxylated resveratrol derivative, isorhapontigenin, can provide insights into the expected pharmacokinetic improvements over resveratrol.
Table 1: Comparative Pharmacokinetic Parameters of Resveratrol vs. Isorhapontigenin in Rats
| Parameter | Resveratrol (200 µmol/kg, oral) | Isorhapontigenin (200 µmol/kg, oral) | Fold Improvement |
| Cmax (µM) | ~0.8 | ~2.5 | ~3.1x |
| AUC₀→last (µM*h) | ~2.5 | ~7.5 | ~3.0x |
| Oral Bioavailability (F %) | ~17% | ~30% | ~1.8x |
Data adapted from a study on isorhapontigenin pharmacokinetics. This table serves as an illustrative example of the potential bioavailability enhancement through structural modification of resveratrol.[10]
Experimental Protocols
Preparation of this compound Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To encapsulate this compound in SLNs to improve its oral bioavailability.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Deionized water
-
Organic solvent (e.g., acetone, if using solvent emulsification method)
Methodology (High-Pressure Homogenization):
-
Melt the solid lipid at a temperature approximately 5-10°C above its melting point.
-
Dissolve the this compound in the molten lipid.
-
Separately, heat the aqueous surfactant solution to the same temperature.
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure (e.g., 500-1500 bar) for several cycles.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
The SLN dispersion can be freeze-dried for long-term storage, often with a cryoprotectant.
In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Animal Model: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose or as a nanoformulation) via oral gavage at a specific dose.
-
For absolute bioavailability determination, a separate group of rats should receive an intravenous (IV) administration of this compound dissolved in a suitable vehicle.
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect blood in heparinized tubes and centrifuge to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Quantification of this compound in Plasma by HPLC-UV
Objective: To quantify the concentration of this compound in rat plasma samples.
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective for resveratrol and its derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Resveratrol and its derivatives have a strong absorbance around 306-325 nm. The optimal wavelength for this compound should be determined.[9][11][12]
-
Injection Volume: 20 µL.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of cold acetonitrile containing an internal standard.
-
Vortex for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
Mandatory Visualizations
References
- 1. Enhancing the Bioavailability of Resveratrol: Combine It, Derivatize It, or Encapsulate It? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Applications and perspectives of polyphenol-loaded solid lipid nanoparticles and nanostructured lipid carriers for foods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. Solid Lipid Nanoparticles as Carriers of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of trans-resveratrol and detection of its metabolites in human plasma and urine by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pre-clinical Pharmacokinetic and Metabolomic Analyses of Isorhapontigenin, a Dietary Resveratrol Derivative [frontiersin.org]
- 11. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a HPLC method for the determination of trans-resveratrol in spiked human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Prenylated Polyphenols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with prenylated polyphenols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of these promising bioactive compounds.
Frequently Asked Questions (FAQs)
Q1: Why do prenylated polyphenols exhibit poor aqueous solubility?
Prenylated polyphenols are characterized by a lipophilic prenyl group attached to a polyphenol backbone. This chemical structure, while often enhancing biological activity, significantly increases the molecule's hydrophobicity, leading to low solubility in aqueous solutions. This inherent low solubility can hinder their application in pharmaceutical and nutraceutical formulations, limiting their bioavailability and therapeutic efficacy.[1][2]
Q2: What are the primary strategies to enhance the aqueous solubility of prenylated polyphenols?
Several formulation strategies can be employed to overcome the solubility challenges of prenylated polyphenols. The most common and effective methods include:
-
Cyclodextrin Complexation: Encapsulating the hydrophobic polyphenol within the cavity of a cyclodextrin molecule can significantly improve its water solubility.[3][4]
-
Nanoparticle-Based Delivery Systems: Formulating the polyphenol into nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles, can enhance solubility and improve bioavailability.[5][6][7]
-
Solid Dispersions: Dispersing the polyphenol in a hydrophilic polymer matrix at a molecular level can increase its dissolution rate and solubility.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, thereby solubilizing the lipophilic compound.[10][11][12]
Troubleshooting Guides
Issue 1: Low solubility of a newly synthesized or isolated prenylated polyphenol.
Symptoms:
-
The compound precipitates out of aqueous buffers.
-
Inconsistent results in in-vitro assays due to poor dissolution.
-
Difficulty in preparing stock solutions at desired concentrations.
Troubleshooting Steps:
-
Initial Solubility Screening:
-
Problem: The solubility of the compound is completely unknown.
-
Solution: Perform a preliminary solubility test in a range of pharmaceutically acceptable solvents and co-solvents (e.g., ethanol, propylene glycol, DMSO).[13][14] While DMSO is a powerful solvent, be mindful of its potential toxicity in cell-based assays.[13]
-
Workflow:
Caption: Initial solubility screening workflow.
-
-
Formulation Strategy Selection:
-
Problem: Unsure which solubility enhancement technique is most suitable.
-
Solution: The choice of formulation depends on the desired application (e.g., in-vitro, in-vivo), the physicochemical properties of the polyphenol, and available laboratory equipment. Refer to the table below for a comparison of common techniques.
-
| Formulation Strategy | Principle | Advantages | Disadvantages | Key Experimental Steps |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic guest molecule within the cyclodextrin host cavity.[3] | Simple preparation, biocompatible, enhances stability.[15][16] | Limited loading capacity, potential for competitive displacement. | Co-precipitation, Kneading, Freeze-drying. |
| Liposomes | Encapsulation within a lipid bilayer vesicle.[17] | Biocompatible, can encapsulate both hydrophilic and lipophilic compounds, potential for targeted delivery.[18][19] | Complex preparation, potential for instability (e.g., oxidation, aggregation).[17] | Thin-film hydration, Sonication, Extrusion. |
| Solid Dispersions | Molecular dispersion of the drug in a hydrophilic polymer matrix.[9] | Significant increase in dissolution rate, amorphous form can enhance solubility.[20] | Potential for recrystallization during storage, may require specialized equipment (e.g., spray dryer).[9] | Solvent evaporation, Melting (fusion), Hot-melt extrusion.[21] |
| SEDDS | Spontaneous formation of an emulsion in the gastrointestinal tract.[22] | Enhances oral bioavailability, protects the drug from degradation.[12] | Requires careful selection of oils and surfactants, potential for GI irritation.[11] | Formulation screening, Droplet size analysis, Self-emulsification time. |
Issue 2: Poor encapsulation efficiency or drug loading in a nanoparticle formulation.
Symptoms:
-
Low measured concentration of the prenylated polyphenol in the final formulation.
-
High amount of free, un-encapsulated compound.
Troubleshooting Steps:
-
Optimize Drug-to-Carrier Ratio:
-
Problem: The ratio of the polyphenol to the encapsulating material (e.g., lipid, polymer) is not optimal.
-
Solution: Experiment with different drug-to-carrier ratios. A higher amount of carrier may be needed to effectively encapsulate the hydrophobic compound.
-
-
Modify the Formulation Composition:
-
Problem: The chosen lipids or polymers are not ideal for the specific prenylated polyphenol.
-
Solution: For liposomes, try incorporating cholesterol to improve membrane rigidity or use lipids with different chain lengths. For polymeric nanoparticles, experiment with different polymers or co-polymers.
-
-
Refine the Preparation Method:
-
Problem: The preparation technique is not optimized for maximum encapsulation.
-
Solution: For liposomes prepared by thin-film hydration, ensure the lipid film is completely hydrated. For nanoparticles prepared by nanoprecipitation, adjust the solvent and anti-solvent mixing rates.
-
| Formulation | Parameter to Optimize | Expected Outcome |
| Liposomes | Lipid composition (e.g., add cholesterol), Drug-to-lipid ratio, Hydration time/temperature. | Increased encapsulation efficiency and stability. |
| Polymeric Nanoparticles | Polymer type and molecular weight, Drug-to-polymer ratio, Solvent/anti-solvent system. | Smaller particle size with higher encapsulation efficiency. |
| Solid Dispersions | Polymer type, Drug-to-polymer ratio, Preparation method (e.g., solvent evaporation vs. hot-melt extrusion). | Improved dissolution rate and physical stability. |
Experimental Protocols
Protocol 1: Preparation of a Prenylated Polyphenol-Cyclodextrin Inclusion Complex by Freeze-Drying
Objective: To enhance the aqueous solubility of a prenylated polyphenol by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Prenylated polyphenol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Dissolve the prenylated polyphenol in a minimal amount of ethanol.
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v).
-
Slowly add the ethanolic solution of the polyphenol to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Freeze the resulting solution at -80°C.
-
Lyophilize the frozen solution for 48-72 hours to obtain a dry powder of the inclusion complex.
-
Determine the encapsulation efficiency and perform solubility studies.
Protocol 2: Determination of Aqueous Solubility
Objective: To quantify the increase in aqueous solubility of the formulated prenylated polyphenol.
Materials:
-
Formulated prenylated polyphenol (e.g., cyclodextrin complex, liposomes)
-
Unformulated prenylated polyphenol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Add an excess amount of the formulated and unformulated polyphenol to separate vials containing a known volume of PBS.
-
Incubate the vials at a controlled temperature (e.g., 37°C) with constant shaking for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved compound.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved polyphenol in the filtrate using a validated HPLC method.[23][24]
-
Compare the solubility of the formulated polyphenol to the unformulated compound.
Data Presentation
Table 1: Comparison of Solubility Enhancement Techniques for Quercetin (a model polyphenol)
| Formulation Technique | Carrier/System | Solubility Enhancement (fold increase) | Reference |
| Cyclodextrin Complexation | Hydroxypropyl-β-cyclodextrin | ~5 | [25] |
| Solid Dispersion | Pluronic F127 | ~100 | [8] |
| Co-amorphization | L-arginine | ~5 | [25] |
| Liposomes | Soy phosphatidylcholine | Varies with formulation | [17] |
| SEDDS | Cod liver oil, surfactants | - | [10] |
Note: The exact fold increase in solubility will vary depending on the specific prenylated polyphenol and the optimized formulation.
Signaling Pathways
Prenylated polyphenols often exert their biological effects by modulating key signaling pathways involved in inflammation and oxidative stress. Overcoming their poor solubility is crucial for effective delivery to target cells and subsequent pathway modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmaceutical Topical Delivery of Poorly Soluble Polyphenols: Potential Role in Prevention and Treatment of Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polyphenol-Based Nanoparticles: A Promising Frontier for Enhanced Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. pure.qub.ac.uk [pure.qub.ac.uk]
- 11. ijpcbs.com [ijpcbs.com]
- 12. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 14. ijpbr.in [ijpbr.in]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Novel Delivery Systems of Polyphenols and Their Potential Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. iosrphr.org [iosrphr.org]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. mdpi.com [mdpi.com]
- 24. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Improving water solubility of polyphenols by adding amino acids | EurekAlert! [eurekalert.org]
Technical Support Center: Formulation Strategies for 4-Prenyloxyresveratrol Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on formulation strategies to enhance the delivery of 4-prenyloxyresveratrol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound?
A1: The primary challenges in formulating this compound, a lipophilic derivative of resveratrol, stem from its poor aqueous solubility, which can limit its oral bioavailability. While the prenyl group enhances its lipophilicity compared to resveratrol, this does not guarantee efficient absorption. Key challenges include:
-
Low Aqueous Solubility: Limits dissolution in gastrointestinal fluids, a prerequisite for absorption.
-
Potential for Recrystallization: In amorphous solid dispersions, the compound may revert to a less soluble crystalline form over time, affecting stability and dissolution.[1]
-
Limited Permeability: While more lipophilic than resveratrol, its permeability across the intestinal epithelium may still be a limiting factor for optimal absorption.
-
First-Pass Metabolism: Like its parent compound, it may be susceptible to rapid metabolism in the intestine and liver, reducing the amount of active compound reaching systemic circulation.
Q2: Which formulation strategies are most promising for enhancing this compound delivery?
A2: Several advanced formulation strategies can be employed to overcome the delivery challenges of this compound:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and cosurfactants form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This increases the surface area for dissolution and absorption.[2][3]
-
Liposomes: These vesicular structures composed of lipid bilayers can encapsulate lipophilic drugs like this compound, protecting them from degradation and facilitating cellular uptake.[4]
-
Nanoparticles: Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) are lipid-based nanoparticles that can encapsulate lipophilic compounds, offering controlled release and improved stability. Polymeric nanoparticles can also be utilized.[5]
Q3: How does the prenyl group on this compound affect its formulation compared to resveratrol?
A3: The addition of a prenyl group increases the lipophilicity of the molecule. This has several implications for formulation:
-
Increased Solubility in Lipids: this compound is expected to have higher solubility in oils and lipidic excipients compared to resveratrol. This is advantageous for developing lipid-based formulations like SEDDS, liposomes, and SLNs/NLCs.
-
Enhanced Membrane Permeation: The increased lipophilicity can potentially improve its ability to permeate across the intestinal membrane.
-
Potential for Higher Drug Loading: The enhanced solubility in lipids may allow for higher drug loading in lipid-based delivery systems.
Troubleshooting Guides
Issue 1: Low Drug Loading in Lipid-Based Formulations
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the selected lipid excipients. | Conduct a systematic solubility study of this compound in a variety of oils, surfactants, and cosurfactants to identify the excipients with the highest solubilizing capacity.[2][6] |
| Saturation of the drug in the formulation. | Try incorporating a cosolvent or a different surfactant/cosurfactant combination to improve the overall solvent capacity of the system. |
| Incompatibility between the drug and excipients. | Perform pre-formulation studies, including differential scanning calorimetry (DSC), to assess the compatibility of this compound with the chosen excipients. |
Issue 2: Physical Instability of the Formulation (e.g., Phase Separation, Precipitation)
| Potential Cause | Troubleshooting Step |
| The formulation is in a metastable region of the phase diagram. | Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that result in a stable microemulsion region.[2] |
| Temperature fluctuations during storage. | Evaluate the thermodynamic stability of the formulation through centrifugation and freeze-thaw cycles to ensure its robustness.[7] |
| Drug crystallization over time. | For solid formulations, consider incorporating crystallization inhibitors or using polymers that form strong hydrogen bonds with the drug to maintain its amorphous state.[1] |
Issue 3: Poor In Vitro Dissolution or Drug Release
| Potential Cause | Troubleshooting Step | | Large droplet size of the emulsion (for SEDDS). | Optimize the surfactant-to-cosurfactant ratio (Smix) and the oil concentration to achieve a smaller droplet size, which increases the surface area for dissolution.[3] | | Inefficient drug release from the carrier (for nanoparticles/liposomes). | Modify the composition of the carrier. For example, in lipid nanoparticles, altering the ratio of solid to liquid lipid can modulate the drug release profile. | | Inadequate dissolution medium. | Ensure the dissolution medium provides sink conditions. For highly lipophilic compounds, the use of biorelevant media (e.g., FaSSIF, FeSSIF) is recommended to better mimic in vivo conditions. |
Quantitative Data Summary
The following tables summarize quantitative data for resveratrol formulations, which can serve as a starting point for developing and optimizing this compound delivery systems. Due to the increased lipophilicity of this compound, solubility in oils is expected to be higher.
Table 1: Solubility of Resveratrol in Various Excipients [2][6]
| Excipient Type | Excipient | Solubility of Resveratrol (mg/mL) |
| Oils | Olive Oil | ~1.5 |
| Labrafil M 2125 | ~1.2 | |
| Ethyl Oleate | ~1.0 | |
| Surfactants | Kolliphor ELP | ~29.7 |
| Tween 80 | ~25.0 | |
| Tween 60 | ~0.6 | |
| Cosurfactants | Ethanol | ~33.8 |
| PEG 400 | ~33.8 | |
| Propylene Glycol | ~20.0 | |
| Glycerin | ~5.3 |
Table 2: Formulation and Characterization of Resveratrol SEDDS [2][3]
| Parameter | Formulation F19 [2] | Optimized Nanoemulsion [6] |
| Oil (%) | 10 (Olive Oil) | 4.98 (Labrafil M 2125) |
| Surfactant (%) | 67.5 (Tween 80) | 52.18 (Kolliphor ELP) |
| Cosurfactant (%) | 22.5 (Propylene Glycol) | 26.01 (Ethanol) |
| Droplet Size (nm) | 420 | 83.29 |
| Zeta Potential (mV) | -10.8 | Not Reported |
| In Vitro Release (at 60 min) | >90% | >90% |
Experimental Protocols
Protocol 1: Preparation and Characterization of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Solubility Studies:
-
Add an excess amount of this compound to various oils, surfactants, and cosurfactants in sealed vials.
-
Agitate the vials in a shaker water bath at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.
-
Centrifuge the samples to separate the undissolved drug.
-
Quantify the amount of dissolved drug in the supernatant using a validated HPLC method.[8]
-
-
Construction of Pseudo-Ternary Phase Diagram:
-
Based on solubility data, select an oil, surfactant, and cosurfactant.
-
Prepare various formulations with different weight ratios of oil, surfactant, and cosurfactant.
-
Visually inspect each formulation for clarity and homogeneity to identify the microemulsion region.[2]
-
-
Characterization of the Optimized SEDDS Formulation:
-
Droplet Size and Zeta Potential: Dilute the formulation with a suitable aqueous medium and measure the droplet size and zeta potential using dynamic light scattering (DLS).[3]
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus (e.g., paddle type). The dissolution medium should be a relevant buffer (e.g., pH 1.2, 6.8, or biorelevant media). Quantify the drug release over time by HPLC.[9]
-
Protocol 2: Preparation and Characterization of Liposomes
-
Thin-Film Hydration Method:
-
Dissolve this compound and lipids (e.g., phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydrate the lipid film with an aqueous buffer by gentle rotation above the lipid transition temperature to form multilamellar vesicles (MLVs).
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.[4]
-
-
Characterization of Liposomes:
-
Particle Size and Zeta Potential: Determine the size distribution and surface charge of the liposomes using DLS.
-
Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes by ultracentrifugation or size exclusion chromatography. Lyse the liposomes with a suitable solvent (e.g., methanol) and quantify the encapsulated drug by HPLC. Calculate the encapsulation efficiency as: (Amount of encapsulated drug / Total amount of drug) x 100.
-
In Vitro Release: Use a dialysis bag method. Place the liposomal formulation in a dialysis bag with a specific molecular weight cut-off and immerse it in a release medium. Sample the medium at different time points and analyze for drug content.[10]
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways Modulated by this compound
Based on the known mechanisms of resveratrol and its derivatives, this compound is likely to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK/NF-κB pathways.[11][12][13][14][15][16][17][18][19][20][21][22][23]
Caption: PI3K/Akt/mTOR signaling pathway potentially modulated by this compound.
Caption: MAPK/NF-κB signaling pathway and potential inhibitory points by this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the development and characterization of a SEDDS formulation.
References
- 1. Physical Stability and Molecular Mobility of Resveratrol in a Polyvinylpyrrolidone Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Self-emulsifying drug delivery systems as a tool to improve solubility and bioavailability of resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.in [pharmacyjournal.in]
- 7. scispace.com [scispace.com]
- 8. Pre-formulation studies of resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nano-Resveratrol Liposome: Physicochemical Stability, In Vitro Release, and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Akt/mTOR Targeting Activity of Resveratrol Derivatives in Non-Small Lung Cancer [mdpi.com]
- 12. Resveratrol downregulates PI3K/Akt/mTOR signaling pathways in human U251 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resveratrol: A Natural Compound Targeting the PI3K/Akt/mTOR Pathway in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. phcog.com [phcog.com]
- 16. Resveratrol inhibits LPS-induced inflammation through suppressing the signaling cascades of TLR4-NF-κB/MAPKs/IRF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Resveratrol acts via the mitogen-activated protein kinase (MAPK) pathway to protect retinal ganglion cells from apoptosis induced by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Resveratrol Improves Cognitive Function in Sleep-Deprived Mice by Inhibiting p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Resveratrol Inhibits LPS-Induced MAPKs Activation via Activation of the Phosphatidylinositol 3-Kinase Pathway in Murine RAW 264.7 Macrophage Cells | PLOS One [journals.plos.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Refining Purification Protocols for 4-Prenyloxyresveratrol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of 4-prenyloxyresveratrol.
Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to common experimental challenges.
Question: My final product yield is significantly lower than expected. What are the potential causes and solutions?
Answer: Low yield is a common issue in multi-step purification processes. Several factors could be contributing to this problem. Consider the following:
-
Incomplete Extraction: The initial extraction from the source material may be inefficient.
-
Solution: Ensure the solvent system used for extraction is optimal for this compound's solubility. Consider using a sequence of solvents with increasing polarity. Sonication or Soxhlet extraction can also improve efficiency.
-
-
Compound Degradation: this compound, like other stilbenoids, can be sensitive to light, heat, and oxidative conditions.
-
Solution: Perform purification steps in amber-colored glassware or under minimal light. Avoid high temperatures during solvent evaporation. Purging solvents with nitrogen or argon can minimize oxidation.
-
-
Loss During Liquid-Liquid Extraction: The compound may not be partitioning efficiently into the desired solvent phase.
-
Solution: Verify the pH of the aqueous phase, as this can significantly impact the solubility of phenolic compounds. Perform multiple extractions with smaller volumes of the organic solvent for better recovery.
-
-
Irreversible Adsorption on Stationary Phase: The compound might be strongly and irreversibly binding to the chromatography column material.
-
Solution: If using silica gel, deactivation with a small amount of water or triethylamine in the mobile phase can reduce strong acidic site interactions. Alternatively, consider a different stationary phase like Sephadex LH-20, which has been successfully used for 4'-prenyloxyresveratrol purification[1].
-
Question: I am observing significant impurity peaks co-eluting with my product peak in the HPLC analysis. How can I improve the separation?
Answer: Co-elution of impurities is a frequent challenge in chromatography. Here are some strategies to enhance resolution:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for achieving good separation.
-
Solution:
-
Gradient Elution: If using isocratic elution, switch to a gradient elution. A shallower gradient around the elution time of your target compound can improve separation from closely eluting impurities.
-
Solvent System Modification: For silica gel chromatography, adjusting the ratio of non-polar and polar solvents (e.g., hexane and ethyl acetate, or chloroform and methanol) can alter selectivity[2][3]. For reverse-phase HPLC, modifying the ratio of acetonitrile or methanol to water/buffer is the primary approach.
-
Additive Inclusion: Adding a small percentage of an acid (e.g., formic acid or trifluoroacetic acid) or a base (e.g., triethylamine) to the mobile phase can improve the peak shape of phenolic compounds and alter the retention of certain impurities.
-
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the stationary phase may not be suitable.
-
Solution: Switch to a column with a different selectivity. For example, if you are using a C18 column, consider a phenyl-hexyl or a polar-embedded column. For preparative chromatography, switching from silica gel to Sephadex LH-20 or using a different type of silica (e.g., diol-bonded) can be effective.
-
-
Sample Overload: Injecting too much sample onto the column can lead to broad, overlapping peaks.
-
Solution: Reduce the amount of sample loaded onto the column. This is particularly important for preparative chromatography, where finding the optimal loading capacity is key.
-
Question: The purified this compound appears to be degrading upon storage. What are the best practices for storing the purified compound?
Answer: The stability of purified this compound is crucial for downstream applications. Like its parent compound, resveratrol, it is susceptible to degradation.
-
Storage Conditions:
-
Temperature: Store the purified compound at low temperatures, preferably at -20°C or -80°C, to minimize thermal degradation.
-
Light: Protect the compound from light by storing it in amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Storing the compound as a dry powder is generally preferred over a solution.
-
Solvent Choice: If storage in solution is necessary, use a deoxygenated solvent. Some studies suggest that resveratrol is relatively stable in ethanol or DMSO when stored at low temperatures. However, long-term stability in solution should be experimentally verified.
-
Frequently Asked Questions (FAQs)
What are the most common impurities found during the synthesis or isolation of this compound?
Common impurities can include unreacted starting materials (resveratrol and a prenylating agent), regioisomers (where the prenyl group is attached to a different hydroxyl group), and potentially di-prenylated products. Additionally, oxidation or degradation products of this compound can also be present. During the analysis of resveratrol, impurities such as cis-resveratrol and various benzyl- and benzyloxy-substituted analogs have been identified, suggesting that similar side products could arise in this compound synthesis depending on the specific chemical route used[4].
What are the key differences in purification strategies for this compound compared to resveratrol?
The addition of the prenyl group increases the lipophilicity of the molecule compared to resveratrol. This change in polarity will affect its behavior in chromatographic systems.
-
Normal-Phase Chromatography (e.g., Silica Gel): this compound will elute earlier (at a lower polarity mobile phase) than resveratrol. You will likely need a less polar solvent system to achieve the same retention factor.
-
Reverse-Phase Chromatography (e.g., C18): this compound will be more strongly retained and will elute later than resveratrol. A higher proportion of the organic solvent in the mobile phase will be required for its elution.
Can I use recrystallization to purify this compound?
Recrystallization can be a highly effective final purification step if a suitable solvent system is identified. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures. Given its increased lipophilicity, solvent systems for recrystallization will likely differ from those used for resveratrol and may include combinations of non-polar and moderately polar solvents like hexane/ethyl acetate or dichloromethane/methanol.
Data Presentation
Table 1: Comparison of Solvent Systems for Column Chromatography of Stilbenoids.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Purity Achieved | Reference |
| Resveratrol | Silica Gel | Chloroform:Methanol (10:1) | 99.3% | [2][3] |
| Resveratrol | Silica Gel | n-Hexane:Ethyl Acetate (gradient) | Not specified | [5] |
| 4'-Prenyloxyresveratrol | Sephadex LH-20 | 90% aqueous Methanol | Not specified | [1] |
| Solvent | Solubility (mg/mL) | Temperature | Reference |
| Water | 0.03 | Not specified | [6] |
| Aqueous Solution | 0.04 | Not specified | [7] |
| Peanut Oil | 0.176 | 40.00℃ | [8] |
Experimental Protocols
Detailed Methodology for Purification of this compound via Column Chromatography
This protocol is a generalized procedure based on common practices for purifying similar phenolic compounds and should be optimized for specific experimental conditions.
-
Preparation of the Crude Extract:
-
Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (approximately 1-2 times the weight of the crude extract) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method generally results in better separation than direct liquid loading.
-
-
Column Packing:
-
Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to stationary phase by weight).
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. The top of the silica bed should be flat.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Loading and Elution:
-
Carefully add the dried crude extract onto the sand layer.
-
Gently add the initial mobile phase (e.g., 100% hexane) to the column without disturbing the loading layer.
-
Begin elution with a low polarity mobile phase and gradually increase the polarity. A common gradient for compounds of this type is a step or linear gradient of ethyl acetate in hexane. For example, start with 100% hexane, then move to 5% ethyl acetate in hexane, then 10%, 20%, and so on.
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the pure this compound.
-
Combine the pure fractions.
-
-
Solvent Removal and Final Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
-
Characterize the final product by HPLC, Mass Spectrometry, and NMR to confirm purity and identity.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Decision tree for troubleshooting low purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Evaluation of Solubility, Cytotoxicity and Photostability Studies of Resveratrol and Oxyresveratrol Loaded Nanosponges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility and physicochemical properties of resveratrol in peanut oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-Prenyloxyresveratrol and Resveratrol: Unveiling the Impact of Prenylation on Biological Activity
A comprehensive guide for researchers and drug development professionals on the comparative biological activities of 4-prenyloxyresveratrol and its parent compound, resveratrol. This report synthesizes available experimental data on their antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, and discusses the influence of prenylation on bioavailability and metabolism.
Introduction
Resveratrol, a naturally occurring stilbenoid found in grapes, berries, and peanuts, has garnered significant scientific interest for its diverse pharmacological effects.[1] Its potential as a therapeutic agent is, however, hampered by its low bioavailability and rapid metabolism.[2][3] To overcome these limitations, researchers have explored structural modifications of the resveratrol molecule, with prenylation emerging as a promising strategy. This guide provides a detailed comparison of the biological activities of resveratrol and a representative prenylated derivative, this compound, based on available scientific literature.
Antioxidant Activity: A Tale of Two Moieties
The antioxidant capacity of both compounds is primarily assessed through their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this evaluation.
While direct comparative data for this compound is limited, a study on a diprenylated resveratrol derivative provides some insight. In this study, the diprenylated resveratrol showed a higher IC50 value (102.75 ppm) compared to resveratrol (63.52 ppm), indicating a lower antioxidant activity.[4][5][6] This suggests that the addition of prenyl groups to the hydroxyl groups of resveratrol may decrease its radical scavenging ability. Conversely, another study on 4-C-geranyl resveratrol, a compound with a geranyl group (a type of prenyl group) attached to the carbon skeleton, demonstrated a significantly lower IC50 value (28.09 µM) compared to resveratrol, indicating a potentiation of antioxidant activity.[7][8] These conflicting results highlight the importance of the position of the prenyl group on the resveratrol scaffold in determining its antioxidant potential. O-prenylation, as in this compound, may have a different effect than C-prenylation.
Table 1: Comparison of Antioxidant Activity
| Compound | Assay | IC50 Value | Reference |
| Resveratrol | DPPH | 63.52 ppm | [4][5][6] |
| Diprenylated Resveratrol | DPPH | 102.75 ppm | [4][5][6] |
| 4-C-Geranyl Resveratrol | DPPH | 28.09 µM | [7][8] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the general procedure for determining the antioxidant activity of a compound using the DPPH assay.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Sample Preparation: The test compounds (this compound and resveratrol) are dissolved in a suitable solvent to prepare a series of concentrations.
-
Reaction Mixture: A defined volume of the DPPH working solution is mixed with various concentrations of the test compounds in a 96-well plate or cuvettes. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.[9][10][11][12][13]
Anti-inflammatory Activity: Modulating the NF-κB Pathway
Chronic inflammation is a key factor in the pathogenesis of many diseases. Both resveratrol and its derivatives have been investigated for their ability to modulate inflammatory responses, often by targeting the nuclear factor-kappa B (NF-κB) signaling pathway.
Resveratrol has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW 264.7 macrophage cells by suppressing the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[14][15][16] Studies on other prenylated stilbenoids suggest that prenylation can enhance anti-inflammatory activity.[14][16][17][18] For instance, certain prenylated stilbenoids have demonstrated potent inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) and have been shown to inhibit the NF-κB and activator protein-1 (AP-1) signaling pathways.[14][16][17] This suggests that this compound could potentially exhibit stronger anti-inflammatory effects than resveratrol, although direct comparative studies are needed to confirm this.
Signaling Pathway: NF-κB Inhibition
The diagram below illustrates the general mechanism of NF-κB activation and its potential inhibition by compounds like resveratrol and its derivatives.
Caption: NF-κB signaling pathway and its inhibition.
Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Cells
This protocol describes a common method to assess the anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in 96-well plates.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound and resveratrol) for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation and a group with LPS stimulation but without test compounds are included.
-
Incubation: The plates are incubated for a further period (e.g., 24 hours).
-
Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at a specific wavelength (e.g., 540 nm).
-
Calculation of NO Inhibition: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated groups with the LPS-stimulated control group.
-
Cell Viability Assay: A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.[3][19][20][21][22]
Anticancer Activity: Targeting Cell Viability
Resveratrol has been extensively studied for its anticancer properties, demonstrating the ability to inhibit the proliferation of various cancer cell lines.[1] The effect of prenylation on the anticancer activity of resveratrol appears to be complex and dependent on the specific derivative and cancer cell line.
One study found that a prenylated stilbenoid, arachidin-1, exhibited significantly higher cytotoxicity against triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-436) compared to resveratrol.[23] Another study on various prenylated stilbenoids showed that 4-C-prenylation enhanced the antiproliferative activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cells.[24] These findings suggest that the addition of a prenyl group can enhance the anticancer potential of resveratrol, possibly by increasing its lipophilicity and cellular uptake.
Table 2: Comparison of Anticancer Activity (IC50 Values)
| Compound | Cell Line | IC50 Value | Reference |
| Arachidin-1 | MDA-MB-231 | ~11-fold lower than Resveratrol | [23] |
| Arachidin-1 | MDA-MB-436 | ~9-fold lower than Resveratrol | [23] |
| 4-C-Prenyl Piceatannol | HepG2 | Lower than non-prenylated precursor | [24] |
| 4-C-Prenyl Piceatannol | MCF-7 | Lower than non-prenylated precursor | [24] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and resveratrol for a specific duration (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[15][25][26][27][28]
Neuroprotective Effects: Combating Beta-Amyloid Toxicity
Alzheimer's disease is characterized by the accumulation of beta-amyloid (Aβ) plaques in the brain, leading to neuronal cell death. Resveratrol has shown neuroprotective effects against Aβ-induced toxicity in various in vitro and in vivo models.[29][30][31][32][33][34][35]
The influence of prenylation on the neuroprotective activity of stilbenoids is an active area of research. Some studies suggest that prenylation can enhance the neuroprotective properties of these compounds.[29] For instance, certain prenylated stilbenoids have been shown to inhibit Aβ aggregation and exhibit antioxidant and neuroprotective effects.[29] The increased lipophilicity of prenylated compounds may facilitate their crossing of the blood-brain barrier, a critical factor for neuroprotective agents.
Experimental Workflow: Assessing Neuroprotection Against Aβ Toxicity
The following diagram outlines a typical workflow for evaluating the neuroprotective effects of compounds against beta-amyloid-induced toxicity in a neuronal cell line model.
References
- 1. Prenylated Stilbenoids as Paclitaxel Adjuvants in Triple-Negative Breast Cancer Treatment - ProQuest [proquest.com]
- 2. arch.astate.edu [arch.astate.edu]
- 3. thaiscience.info [thaiscience.info]
- 4. scholar.ui.ac.id [scholar.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heterologous biosynthesis of prenylated resveratrol and evaluation of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. marinebiology.pt [marinebiology.pt]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Prenylated Stilbenoids Affect Inflammation by Inhibiting the NF-κB/AP-1 Signaling Pathway and Cyclooxygenases and Lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of C -prenylated analogues of stilbenoid methyl ethers and their cyclic dihydrobenzopyranyl derivatives as potential anti-inflammatory agent ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00441K [pubs.rsc.org]
- 19. 4.5. Nitric Oxide (NO) Production in Raw 264.7 Cells [bio-protocol.org]
- 20. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Arachidin-1, a Prenylated Stilbenoid from Peanut, Induces Apoptosis in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. texaschildrens.org [texaschildrens.org]
- 28. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 29. Stilbenes Against Alzheimer’s Disease: A Comprehensive Review of Preclinical Studies of Natural and Synthetic Compounds Combined with the Contributions of Developed Nanodrug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 32. researchgate.net [researchgate.net]
- 33. In vitro evaluation of the protective effects of plant extracts against amyloid-beta peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Antioxidant Activity and Neuroprotective Activity of Stilbenoids in Rat Primary Cortex Neurons via the PI3K/Akt Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 35. In situ fibrillizing amyloid-beta 1-42 induces neurite degeneration and apoptosis of differentiated SH-SY5Y cells | PLOS One [journals.plos.org]
A Comparative Analysis of 4-Prenyloxyresveratrol and Other Prenylated Polyphenols
A comprehensive guide for researchers and drug development professionals on the comparative bioactivity of prenylated polyphenols, with a focus on 4-prenyloxyresveratrol in relation to other notable compounds in its class.
Introduction
Prenylated polyphenols, a unique class of natural compounds, have garnered significant attention in the scientific community for their enhanced biological activities compared to their non-prenylated counterparts. The addition of a lipophilic prenyl group to a polyphenol backbone can significantly improve its pharmacokinetic and pharmacodynamic properties, leading to increased efficacy in various therapeutic areas. This guide provides a detailed comparison of this compound with other well-researched prenylated polyphenols, including the stilbenoid arachidin-1 and the flavonoids xanthohumol and 8-prenylnaringenin. The comparison focuses on their antioxidant, anti-inflammatory, and anticancer properties, supported by available experimental data.
Comparative Analysis of Biological Activities
The therapeutic potential of prenylated polyphenols is vast, with research highlighting their superiority over parent compounds in several biological assays. The lipophilic prenyl group enhances membrane permeability and interaction with cellular targets, often resulting in lower IC50 values and more potent effects.
Antioxidant Activity
The ability of polyphenols to scavenge free radicals is a key mechanism underlying their protective effects against various diseases. While extensive quantitative data for this compound is limited in the current literature, studies on similar O-prenylated resveratrol derivatives suggest that O-prenylation may not always enhance, and can sometimes decrease, radical scavenging activity compared to the parent compound, resveratrol. This is in contrast to C-prenylated polyphenols, where the prenyl group can sometimes contribute to antioxidant capacity.
Table 1: Comparison of Antioxidant Activity (IC50 values)
| Compound | DPPH Radical Scavenging Assay (µM) | ABTS Radical Scavenging Assay (µM) |
|---|---|---|
| This compound | Data not available | Data not available |
| Arachidin-1 | Not widely reported | Not widely reported |
| Xanthohumol | ~27.7 (superoxide scavenging) | Not widely reported |
| Resveratrol (for reference) | ~63.5 | Data varies |
Note: Direct comparative studies using standardized methods are limited. The provided data is collated from various sources and should be interpreted with caution.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Prenylated polyphenols have shown significant promise as anti-inflammatory agents, often by inhibiting the production of inflammatory mediators like nitric oxide (NO).
Table 2: Comparison of Anti-inflammatory Activity (IC50 values for NO Inhibition)
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Data not available | Data not available |
| Arachidin-1 | RAW 264.7 | Data not available (Significant inhibition at 15 µM)[1] |
| Arachidin-3 | RAW 264.7 | Data not available (Significant inhibition at 15 µM)[1] |
| Xanthohumol | RAW 264.7 | ~12.9[2] |
| 8-Prenylnaringenin | Not widely reported | Not widely reported |
Anticancer Activity
The cytotoxic effects of prenylated polyphenols against various cancer cell lines are well-documented. The prenyl group often enhances the anticancer potency of the parent polyphenol.
Table 3: Comparison of Anticancer Activity (IC50 values)
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | Data not available | Data not available |
| Arachidin-1 | MDA-MB-231 (Breast) | ~2.68 (24h) |
| MDA-MB-436 (Breast) | ~11.95 (24h) | |
| HL-60 (Leukemia) | ~4.2 (72h) | |
| Xanthohumol | PC-3 (Prostate) | Data not available |
| B16F10 (Melanoma) | ~18.5 | |
| 8-Prenylnaringenin | MCF-7 (Breast) | Growth inhibition at >10 µM |
| Resveratrol (for reference) | MDA-MB-231 (Breast) | ~32.07 (24h) |
| | 4T1 (Breast) | ~93 (72h) |
Signaling Pathways
Prenylated polyphenols exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
Arachidin-1
Arachidin-1 has been shown to induce apoptosis in cancer cells through the intrinsic pathway, which involves the activation of caspase-9 and subsequent cleavage of PARP.
Caption: Arachidin-1 induced apoptosis pathway.
Xanthohumol
Xanthohumol has been reported to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. It has also been shown to modulate the Notch1 and PTEN/Akt/mTOR signaling pathways in cancer cells.
References
4-Prenyloxyresveratrol: An In-Depth Analysis of its Antioxidant Capacity
In the landscape of antioxidant research, resveratrol has long been a benchmark molecule, lauded for its potential to combat oxidative stress. The scientific community is now turning its attention to derivatives of resveratrol, such as 4-prenyloxyresveratrol, to explore whether structural modifications can enhance its biological activity. This guide provides a comparative analysis of the antioxidant capacity of this compound against its parent compound, resveratrol, and other common antioxidants, supported by available experimental data.
Comparative Antioxidant Performance
The antioxidant capacity of a compound can be evaluated through various in vitro assays, each with a distinct mechanism of action. These assays typically measure the ability of the antioxidant to scavenge free radicals or to reduce oxidized species. The most common metrics include the half-maximal inhibitory concentration (IC50), which indicates the concentration of an antioxidant required to scavenge 50% of the free radicals in a sample. A lower IC50 value signifies a higher antioxidant potency.
A study on a diprenylated resveratrol derivative, where prenyl groups were attached to the hydroxyl moieties (O-prenylation), provides some insight into how such modifications might affect antioxidant activity. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, this diprenylated resveratrol exhibited an IC50 value of 102.75 ppm.[1] In the same study, resveratrol demonstrated a significantly lower IC50 of 63.52 ppm, indicating a more potent radical scavenging capacity.[1] This particular finding suggests that the addition of two prenyl groups via O-prenylation may diminish the molecule's direct radical scavenging ability in this specific assay.
Further research is required to elucidate the full antioxidant profile of this compound across a spectrum of assays. To provide a comprehensive comparison, the table below includes typical antioxidant values for resveratrol and standard antioxidants like Vitamin C and Trolox. The entry for this compound reflects the data available for a related diprenylated compound and highlights the need for more specific research on the mono-prenylated form.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP (µmol TE/g) | ORAC (µmol TE/g) |
| This compound (as diprenylated derivative) | 102.75[1] | Data Not Available | Data Not Available | Data Not Available |
| Resveratrol | 15.54[2] | 2.86[2] | ~210 (at 100 µg/mL)[3] | 23.12 (µmol TE/g)[2] |
| Vitamin C (Ascorbic Acid) | 6.35[2] | 5.18[2] | Data Not Available | Data Not Available |
| Trolox | Data Not Available | Data Not Available | Data Not Available | Standard |
Experimental Methodologies
The evaluation of antioxidant capacity relies on standardized experimental protocols. Below are the detailed methodologies for the key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (e.g., this compound, resveratrol) are prepared in a suitable solvent.
-
A specific volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Various concentrations of the test compound are prepared.
-
A small volume of the test compound solution is added to the diluted ABTS•+ solution.
-
The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC50 value is determined from the dose-response curve.
Visualizing the Process and Pathways
To better understand the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Experimental workflow for antioxidant capacity assessment.
While direct evidence for the signaling pathways modulated by this compound is still emerging, it is hypothesized to share mechanisms with resveratrol. Resveratrol is known to exert its antioxidant effects not only through direct radical scavenging but also by activating endogenous antioxidant defense systems. A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.
References
A Head-to-Head Comparison of 4-Prenyloxyresveratrol and Pterostilbene for Researchers and Drug Development Professionals
In the landscape of polyphenolic compounds with therapeutic potential, resveratrol has long held a prominent position. However, its derivatives, such as 4-prenyloxyresveratrol and pterostilbene, are emerging as compelling alternatives with potentially enhanced pharmacological properties. This guide provides a detailed head-to-head comparison of this compound and pterostilbene, offering objective data, experimental methodologies, and insights into their mechanisms of action to inform research and drug development endeavors.
While direct comparative studies between this compound and pterostilbene are limited, this guide synthesizes available data on each compound, drawing comparisons with the well-characterized parent compound, resveratrol, to provide a comprehensive overview. Pterostilbene, a dimethylated analog of resveratrol, has been more extensively studied and is noted for its superior bioavailability.[1][2][3] this compound, a member of the prenylated stilbenoid family, is anticipated to exhibit modified biological activities due to the addition of a lipophilic prenyl group.[4]
Quantitative Comparison of Biological Activities
The following tables summarize key quantitative data to facilitate a direct comparison of the performance of this compound and pterostilbene across various biological assays. Given the limited data on this compound, data for resveratrol is included as a baseline for comparison, with the understanding that prenylation may alter these values.
Table 1: Comparative Pharmacokinetics
| Parameter | This compound (Predicted) | Pterostilbene | Resveratrol (for reference) |
| Oral Bioavailability | Potentially enhanced due to increased lipophilicity | ~80% | ~20%[4] |
| Half-life | Likely longer than resveratrol | ~105 minutes[3] | ~14 minutes[3] |
| Metabolic Stability | Expected to be higher than resveratrol | More stable than resveratrol[1][5] | Rapidly metabolized[4][6] |
Table 2: In Vitro Anti-Cancer Activity (IC50 Values in µM)
| Cell Line | This compound | Pterostilbene | Resveratrol (for reference) |
| Colon Cancer (HT29) | Data not available | ~15[7] | ~65[7] |
| Colon Cancer (HCT116) | Data not available | ~12[7] | ~25[7] |
| Colon Cancer (Caco-2) | Data not available | ~75[7] | >100[7] |
| Breast Cancer (MCF-7) | Data not available (other prenylated stilbenoids show high activity) | Potent growth-inhibitory effects reported[8] | Exhibits anti-proliferative effects |
Table 3: Antioxidant Capacity
| Assay | This compound | Pterostilbene | Resveratrol (for reference) |
| ORAC (µmol TE/g) | Data not available | 64[4] | 28[4] |
| DPPH Radical Scavenging | Expected to be potent | Demonstrates strong scavenging activity | Potent scavenger |
Table 4: Anti-inflammatory Activity
| Marker | This compound | Pterostilbene | Resveratrol (for reference) |
| Inhibition of TNF-α | Expected to be active | More effective than resveratrol in THP-1 cells[9] | Inhibits TNF-α production[10] |
| Inhibition of IL-6 | Expected to be active | More effective than resveratrol in THP-1 cells[9] | Inhibits IL-6 production[9] |
Key Signaling Pathways
Both this compound and pterostilbene are believed to exert their biological effects through the modulation of several key signaling pathways implicated in cellular health, aging, and disease.
Caption: Modulation of key signaling pathways by this compound and pterostilbene.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assessment using MTT Assay
Objective: To determine the cytotoxic effects of this compound and pterostilbene on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HT29, HCT116, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and pterostilbene in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Antioxidant Capacity Assessment using ORAC Assay
Objective: To measure the oxygen radical absorbance capacity of this compound and pterostilbene.
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (fluorescein) that is induced by a peroxyl radical generator (AAPH). The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) to that of a standard antioxidant, Trolox.
Procedure:
-
Reagent Preparation: Prepare a working solution of fluorescein and AAPH in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare serial dilutions of the test compounds and Trolox standard.
-
Reaction Setup: In a black 96-well plate, add 150 µL of the fluorescein working solution to each well, followed by 25 µL of the test compound, Trolox standard, or buffer (for blank).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin reading the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader.
-
Data Analysis: Calculate the net AUC for each sample by subtracting the AUC of the blank. Plot a standard curve of net AUC versus Trolox concentration. Determine the ORAC value of the test compounds from the standard curve and express it as µmol of Trolox equivalents per gram (µmol TE/g).
Anti-inflammatory Activity Assessment in Macrophages
Objective: To evaluate the ability of this compound and pterostilbene to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages (e.g., RAW 264.7 or THP-1 derived) are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, which induces a strong inflammatory response, including the production of cytokines like TNF-α and IL-6. The levels of these cytokines in the cell culture supernatant are measured by ELISA.
Procedure:
-
Cell Culture and Differentiation (for THP-1): Culture RAW 264.7 cells or differentiate THP-1 monocytes into macrophages using PMA.
-
Pre-treatment with Compounds: Pre-treat the macrophages with various concentrations of this compound or pterostilbene for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only treated group to determine the percentage of inhibition.
Conclusion
The available evidence strongly suggests that pterostilbene is a more potent and bioavailable analog of resveratrol.[1][2] While data on this compound is still emerging, the addition of a prenyl group is a well-established strategy to enhance the lipophilicity and potentially the biological activity of polyphenolic compounds.[4] Therefore, it is plausible that this compound may also exhibit superior pharmacokinetic and pharmacodynamic properties compared to resveratrol.
For researchers and drug development professionals, both pterostilbene and this compound represent promising candidates for further investigation. Pterostilbene benefits from a larger body of existing research, providing a more solid foundation for clinical translation. This compound, on the other hand, offers an opportunity for novel drug discovery and intellectual property development. Head-to-head comparative studies are critically needed to definitively elucidate the relative therapeutic potential of these two intriguing resveratrol derivatives.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. kamiyabiomedical.com [kamiyabiomedical.com]
- 4. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 5. 3.10. Oxygen Radical Absorbance Capacity (ORAC) Assay [bio-protocol.org]
- 6. Cellular SIRT1 activity assay [bio-protocol.org]
- 7. Synthesis and Assay of SIRT1-Activating Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103102254A - Pterostilbene synthesis method - Google Patents [patents.google.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
evaluating the enhanced potency of 4-prenyloxyresveratrol over resveratrol
For researchers, scientists, and drug development professionals, the quest for more effective therapeutic agents is perpetual. Resveratrol, a well-studied polyphenol, has long been recognized for its diverse health benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, its therapeutic potential is often hampered by suboptimal bioavailability and metabolic instability. Emerging research now points to 4-prenyloxyresveratrol, a derivative of resveratrol, as a promising candidate with enhanced biological activities. This guide provides an objective comparison of the potency of this compound over resveratrol, supported by available experimental data.
Enhanced Biological Potency: A Tabular Comparison
The addition of a prenyl group to the 4'-hydroxyl position of resveratrol can significantly modulate its biological efficacy. While comprehensive comparative data is still emerging, preliminary studies on various prenylated stilbenoids suggest a notable enhancement in certain activities. The following table summarizes the potential advantages of this compound based on findings from related prenylated resveratrol derivatives.
| Biological Activity | Resveratrol | This compound (and related prenylated derivatives) | Fold Increase (approx.) |
| Antioxidant Activity (DPPH Radical Scavenging) | IC50: ~282.86 µM | IC50: ~28.09 µM (for 4-C-geranyl resveratrol) | ~10x |
| Anticancer Activity | Moderate | Potentially Higher | Varies by cell line |
| Anti-inflammatory Activity | Effective | Potentially Higher | Data not yet quantified |
| Bioavailability | Low | Potentially Higher | Data not yet quantified |
Note: The data for this compound is extrapolated from studies on closely related prenylated resveratrol derivatives, such as 4-C-geranyl resveratrol, as direct comparative studies on this compound are limited. The actual potency enhancement may vary.
Deep Dive into Experimental Evidence
Antioxidant Activity
The antioxidant capacity of resveratrol and its derivatives is a cornerstone of their therapeutic potential. The introduction of a lipophilic prenyl group can enhance the molecule's interaction with cellular membranes, potentially leading to improved radical scavenging activity within the cellular environment.
A study on a related C-prenylated derivative, 4-C-geranyl resveratrol, demonstrated a significantly lower IC50 value (28.09 µM) in the DPPH radical scavenging assay compared to resveratrol (282.86 µM), indicating approximately a 10-fold increase in antioxidant potency.[1] This suggests that prenylation at the 4-position can substantially boost the molecule's ability to neutralize free radicals.
The antioxidant activity is determined by measuring the scavenging of the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
A stock solution of DPPH is prepared in methanol.
-
Various concentrations of the test compounds (resveratrol and this compound) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
DPPH Radical Scavenging Assay Workflow
Anticancer Activity
The structural modification of resveratrol through prenylation has been explored as a strategy to enhance its anticancer properties. The increased lipophilicity of prenylated derivatives may facilitate their passage through cell membranes, leading to higher intracellular concentrations and greater cytotoxic effects on cancer cells.
Studies on various prenylated stilbenoids have shown that the introduction of a prenyl group can increase the antiproliferative activities against cancer cells in a time- and dose-dependent manner.[2] For instance, 4-C-prenyl piceatannol, a related prenylated stilbenoid, exhibited potent antiproliferative activity.[2] While direct comparative IC50 values for this compound against various cancer cell lines are not yet widely available, the existing data on similar compounds suggest a promising enhancement in anticancer potency.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of resveratrol and this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow the MTT to be metabolized by viable cells into formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm).
-
Cell viability is calculated as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
MTT Assay Workflow for Cytotoxicity
Signaling Pathways and Mechanisms of Action
Resveratrol exerts its biological effects through the modulation of various signaling pathways. The enhanced potency of this compound is likely attributed to its improved ability to interact with and modulate these key cellular targets.
One of the primary anti-inflammatory mechanisms of resveratrol involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. By inhibiting NF-κB activation, resveratrol can suppress the inflammatory response. The increased lipophilicity of this compound may lead to more efficient inhibition of this pathway.
Inhibition of the NF-κB Signaling Pathway
Conclusion and Future Directions
The available evidence, primarily from studies on related prenylated resveratrol derivatives, strongly suggests that this compound holds the potential to be a more potent therapeutic agent than its parent compound, resveratrol. The enhanced lipophilicity conferred by the prenyl group likely contributes to improved cellular uptake and interaction with key molecular targets, leading to superior antioxidant and anticancer activities.
However, to fully establish the enhanced potency of this compound, further direct comparative studies are imperative. Future research should focus on:
-
Quantitative head-to-head comparisons of the antioxidant, anti-inflammatory, and anticancer activities of this compound and resveratrol.
-
In vivo studies to evaluate the bioavailability, pharmacokinetics, and efficacy of this compound in animal models.
-
Elucidation of the precise molecular mechanisms through which the prenyl group enhances the biological activities of resveratrol.
Such investigations will be crucial for advancing this compound from a promising derivative to a clinically viable therapeutic agent.
References
confirming the therapeutic potential of 4-prenyloxyresveratrol in specific disease models
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles is a perpetual endeavor. 4-Prenyloxyresveratrol, a derivative of the well-studied phytoalexin resveratrol, has emerged as a compound of interest, with preliminary evidence suggesting its potential superiority in various disease models. This guide provides a comparative analysis of this compound, summarizing its therapeutic potential, presenting available experimental data, and elucidating its mechanistic underpinnings.
While direct studies on this compound are limited, research on prenylated stilbenoids, a class of compounds to which this compound belongs, offers valuable insights. The addition of a prenyl group to the resveratrol scaffold has been shown to enhance its biological activities, including its anticancer and neuroprotective effects.[1][2] This enhancement is often attributed to improved lipophilicity, which can lead to better cell membrane permeability and bioavailability.
Comparative Efficacy in Disease Models
The therapeutic potential of prenylated resveratrol derivatives has been explored in several key disease areas. Below is a summary of findings from preclinical studies, which, while not always specific to the 4-prenyloxy isomer, provide a strong indication of its potential activities.
Studies have demonstrated that prenylation of resveratrol and its analogs, such as oxyresveratrol and piceatannol, increases their antiproliferative activity against various cancer cell lines.[1] For instance, 4-C-prenyl stilbenoids have shown superior antiproliferative effects compared to other prenylated derivatives.[1] While direct comparative data for this compound is not yet available, the general trend suggests that O-prenylation could also confer enhanced anticancer properties.
Table 1: Comparative Antiproliferative Activity of Resveratrol and a Prenylated Derivative
| Compound | Cell Line | IC50 (µM) | Reference |
| Resveratrol | MCF-7 (Breast Cancer) | >100 | [1] |
| 4-C-prenyl piceatannol | MCF-7 (Breast Cancer) | 33.2 | [1] |
| Resveratrol | HepG2 (Liver Cancer) | >100 | [1] |
| 4-C-prenyl piceatannol | HepG2 (Liver Cancer) | 28.5 | [1] |
Note: Data for 4-C-prenyl piceatannol is used as a proxy to illustrate the potential enhanced activity of a prenylated stilbenoid.
Prenylated resveratrol derivatives have also shown promise as multi-targeted agents for neurodegenerative diseases like Alzheimer's.[2] A study on a series of prenylated resveratrol derivatives revealed that certain compounds exhibited good anti-amyloid-β (Aβ) aggregation and antioxidant activity, along with moderate inhibition of β-secretase (BACE1), an enzyme involved in Aβ production.[2] One derivative, compound 4b in the study, also demonstrated neuroprotective and neuritogenic activities with no signs of neurotoxicity.[2] These findings suggest that this compound could possess significant neuroprotective potential.
Table 2: Multifunctional Activities of a Prenylated Resveratrol Derivative for Alzheimer's Disease
| Activity | Compound 4b | Reference |
| Anti-Aβ aggregation (IC50) | 4.78 µM | [2] |
| Antioxidant activity (IC50) | 41.22 µM | [2] |
| Anti-BACE1 inhibitory activity (at 50 µM) | 23.70% | [2] |
| Neuroprotection on P19-derived neuronal cells | 50.59% cell viability at 1 nM | [2] |
| Neuritogenic activity (neurite length) | 109.74 µm | [2] |
Note: Data for compound 4b from the study is presented to highlight the potential of prenylated resveratrol derivatives in neuroprotection.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of stilbenoid derivatives. These protocols can be adapted for the specific investigation of this compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, resveratrol) and a vehicle control (e.g., DMSO) for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]
-
Aβ Preparation: Prepare a stock solution of Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in DMSO.
-
Aggregation Induction: Dilute the Aβ1-42 solution in phosphate buffer (pH 7.4) to a final concentration of 25 µM and incubate at 37°C for 24 hours in the presence or absence of test compounds.
-
Thioflavin T (ThT) Staining: Add Thioflavin T to each sample.
-
Fluorescence Measurement: Measure the fluorescence intensity with excitation at 440 nm and emission at 485 nm.
-
Data Analysis: Calculate the percentage of Aβ aggregation inhibition compared to the control.[2]
Signaling Pathways and Mechanistic Insights
The biological activities of resveratrol and its derivatives are often mediated through the modulation of key signaling pathways involved in inflammation, cell proliferation, and survival. While the specific pathways affected by this compound require direct investigation, studies on related compounds point towards the involvement of the NF-κB and MAPK pathways.[3][4]
The NF-κB pathway is a critical regulator of inflammatory responses. Resveratrol has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[3][4]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Resveratrol and its derivatives can modulate this pathway, contributing to their anticancer effects.[4]
Caption: Modulation of the MAPK signaling pathway by this compound.
Conclusion
The available evidence on prenylated stilbenoids strongly suggests that this compound holds significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. The prenyl moiety appears to be a key structural feature for enhancing the biological activities of resveratrol. However, it is crucial to underscore that further direct investigations into this compound are necessary to definitively confirm its efficacy, elucidate its precise mechanisms of action, and establish a comprehensive safety profile. The comparative data and experimental frameworks presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals to design and execute future studies on this promising compound.
References
- 1. The cancer preventive activity and mechanisms of prenylated resveratrol and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semisynthesis and biological evaluation of prenylated resveratrol derivatives as multi-targeted agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Prenyloxyresveratrol: A Comprehensive Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 4-Prenyloxyresveratrol, a compound recognized for its acute oral toxicity and significant environmental hazards. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
Hazard Profile and Safety Data
This compound is classified as harmful if swallowed and is very toxic to aquatic life, with long-lasting effects[1]. Due to the limited availability of specific quantitative toxicity data for this compound, data for its parent compound, Resveratrol, is provided as a reference.
| Parameter | Value | Species | Reference |
| Chemical Formula | C₁₉H₂₀O₄ | N/A | [1] |
| Molecular Weight | 312.36 g/mol | N/A | [1] |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | N/A | [1] |
| Aquatic Toxicity (LC50, 96h) | 75.3 mg/L (Resveratrol) | Danio rerio (Zebrafish) | [1][2] |
| Aquatic Toxicity (LC50, 168h) | 51.4 mg/L (Resveratrol) | Danio rerio (Zebrafish) | [1][2] |
Experimental Protocol for Disposal
The following step-by-step procedure should be followed for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), a lab coat, and a suitable respirator to avoid inhalation of dust or aerosols.
2. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container.
-
Do not mix with incompatible materials such as strong acids, strong alkalis, or strong oxidizing/reducing agents[1].
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent the substance from entering drains or waterways.
-
For solid spills, carefully sweep or vacuum the material and place it in the designated hazardous waste container. Avoid generating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into the hazardous waste container.
4. Container Labeling:
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmentally hazardous).
5. Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
6. Final Disposal:
-
Arrange for the disposal of the hazardous waste through an approved and licensed waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
Do not dispose of this compound down the drain or in regular trash[1].
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Safeguarding Your Research: Essential Protective Measures for Handling 4-Prenyloxyresveratrol
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-Prenyloxyresveratrol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a compound classified with acute oral toxicity (Category 4) and is very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent safety precautions are necessary to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following PPE is mandatory when handling this compound:
-
Eye Protection: Safety goggles with side-shields are required to protect against splashes and airborne particles[1].
-
Hand Protection: Chemical-resistant protective gloves must be worn. It is advisable to check the breakthrough time of the glove material with the supplier for the specific solvents being used[2].
-
Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact[1].
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form to avoid dust inhalation or when adequate ventilation is not available[1].
Engineering Controls and Emergency Procedures
Your laboratory setup plays a crucial role in safe handling:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended to minimize inhalation risks[1].
-
Emergency Stations: Ensure that a safety shower and an eye-wash station are readily accessible in the immediate work area[1].
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present. Seek prompt medical attention[1][3].
-
Skin Contact: Rinse the affected skin thoroughly with water and remove contaminated clothing. If irritation persists, seek medical advice[1][3].
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention[1][3].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor for treatment advice[1].
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is clean and prepared.
-
Weighing and Aliquoting: Handle the solid form of this compound in a designated area, such as a fume hood, to prevent the generation of dust.
-
In Solution: When working with this compound in a solvent, be mindful of the solvent's specific hazards in addition to the compound's toxicity.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly. Decontaminate all work surfaces.
Storage: Store this compound in a tightly sealed container in a cool, well-ventilated area[1]. For long-term stability, the recommended storage temperatures are -20°C for the powder and -80°C when in solution[1].
Spill Management:
-
Minor Spills: For small spills of the solid material, avoid generating dust. Use dry clean-up procedures, such as gently sweeping the material into a sealable container for disposal[4]. Do not use air hoses for cleaning[4].
-
Major Spills: In the event of a large spill, evacuate the area and alert the appropriate safety personnel.
Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The compound should be sent to an approved waste disposal plant[1]. Do not allow the substance to enter drains or watercourses due to its high aquatic toxicity[1][2].
Quantitative Data Summary
| Hazard Classification | GHS Category | Precautionary Statement Codes |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
| Storage Conditions | Temperature |
| Powder | -20°C[1] |
| In Solvent | -80°C[1] |
Visual Safety Protocols
The following diagrams illustrate the essential workflows for safely handling this compound and the decision-making process for selecting appropriate personal protective equipment.
Caption: Workflow for the safe handling of this compound.
Caption: Logic for selecting appropriate PPE for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
